molecular formula C12H15NO3 B1285110 3-(Butyrylamino)-4-methylbenzoic acid CAS No. 915921-48-1

3-(Butyrylamino)-4-methylbenzoic acid

Cat. No.: B1285110
CAS No.: 915921-48-1
M. Wt: 221.25 g/mol
InChI Key: QAVYNANBVVTTPC-UHFFFAOYSA-N
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Description

3-(Butyrylamino)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Butyrylamino)-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Butyrylamino)-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(butanoylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-7-9(12(15)16)6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVYNANBVVTTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589300
Record name 3-Butanamido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-48-1
Record name 3-Butanamido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Butyrylamino)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3-(Butyrylamino)-4-methylbenzoic acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its properties is crucial for predicting its behavior, designing applications, and ensuring quality control. While extensive experimental data for this specific molecule is not widely published, this guide outlines the established methodologies for determining its key physicochemical parameters. By leveraging data from its logical precursor, 3-Amino-4-methylbenzoic acid, and well-established analytical techniques, researchers can systematically characterize this compound. This document details the proposed synthesis, and the subsequent experimental determination and theoretical considerations for its molecular structure, melting point, solubility, acid dissociation constant (pKa), and spectroscopic profile. Each section includes field-proven experimental protocols and data interpretation guidelines to ensure scientific rigor and reproducibility.

Introduction and Synthetic Strategy

3-(Butyrylamino)-4-methylbenzoic acid is an aromatic carboxylic acid containing an amide linkage. Such molecules are of significant interest due to the structural rigidity conferred by the aromatic ring and the hydrogen bonding capabilities of the amide and carboxylic acid groups.[1] These features are pivotal in drug design for molecular recognition at biological targets and in materials science for creating polymers with high tensile strength and thermal stability.[1]

The logical and most direct synthetic route to 3-(Butyrylamino)-4-methylbenzoic acid is through the acylation of 3-Amino-4-methylbenzoic acid with butyryl chloride or butyric anhydride. This reaction forms a stable amide bond.

Proposed Synthesis Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 3-Amino-4-methylbenzoic acid (CAS: 2458-12-0) P1 Dissolve 3-Amino-4-methylbenzoic acid and base in solvent A->P1 B Butyryl Chloride P2 Slowly add Butyryl Chloride at 0-5 °C B->P2 C Aprotic Solvent (e.g., THF, DCM) Inert Atmosphere (N2 or Ar) Base (e.g., Pyridine, Triethylamine) C->P1 P1->P2 P3 Stir at room temperature (Monitor by TLC/LC-MS) P2->P3 P4 Aqueous workup and extraction P3->P4 P5 Purification (Crystallization or Chromatography) P4->P5 D 3-(Butyrylamino)-4-methylbenzoic acid P5->D

Caption: Proposed synthesis of 3-(Butyrylamino)-4-methylbenzoic acid.

Molecular Identity and Structure

The foundational step in characterizing any compound is to confirm its molecular identity. For 3-(Butyrylamino)-4-methylbenzoic acid, this involves determining its molecular formula, exact mass, and structural features.

PropertyPredicted Value
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
CAS Number Not assigned / Not found in public databases.
IUPAC Name 3-(butanoylamino)-4-methylbenzoic acid
Structural Diagram

Caption: Chemical structure of the target compound.

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a crystalline solid.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. For aromatic amides and carboxylic acids, the melting point is influenced by molecular weight and the strength of intermolecular forces, particularly hydrogen bonding.[1]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Finely powder a small amount (1-2 mg) of the dry crystalline product.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: Use a fresh sample. Heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: Repeat the measurement two more times. The values should be consistent.

Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[3]

Solubility Profile

Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation.[4] The target molecule has both a hydrophobic aromatic ring and butyryl chain, and hydrophilic carboxylic acid and amide groups. Its solubility is expected to be low in water and higher in organic solvents like ethanol, methanol, and DMSO.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[5]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (e.g., 10 mg in 2 mL) in a glass vial. Ensure enough solid is present to maintain a saturated solution with visible solid particles.

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet any suspended solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The pH of the saturated solution should be measured and reported, as the ionization state of the carboxylic acid will significantly affect aqueous solubility.[5]

Causality: Reaching thermodynamic equilibrium is paramount for an accurate measurement. This is confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration remains constant.[5]

Acid Dissociation Constant (pKa)

The pKa value defines the strength of an acid in solution. For this molecule, the carboxylic acid group is the primary acidic proton. Its pKa will influence solubility, lipophilicity, and receptor binding affinity at different physiological pH values. The pKa of the parent compound, 4-methylbenzoic acid (p-toluic acid), is approximately 4.36.[6] The addition of the 3-(butyrylamino) group is expected to have a minor effect on this value.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining pKa values.[7][8]

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Calibrated pH Meter and Electrode P2 Immerse pH electrode and start stirring A->P2 B Magnetic Stirrer B->P2 C Titration Vessel with Sample (in co-solvent if needed) P1 Dissolve weighted sample in water/co-solvent C->P1 D Automated Burette with Titrant (e.g., 0.1 M NaOH) P3 Add titrant in small increments D->P3 P1->P2 P2->P3 P4 Record pH after each addition (allow to stabilize) P3->P4 P5 Plot pH vs. Volume of Titrant P4->P5 DA1 Identify equivalence point (max of first derivative) P5->DA1 DA2 pKa = pH at half-equivalence point DA1->DA2

Caption: Workflow for pKa determination via potentiometric titration.

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in purified water.[9] A co-solvent like methanol or ethanol may be necessary if the aqueous solubility is low.

  • System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar.

  • Data Collection: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes and recording the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.[7]

Spectroscopic Profile

Spectroscopic analysis provides detailed information about the molecular structure and is essential for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments.

    • Aromatic Protons: The protons on the benzene ring will appear in the δ 7.0-8.5 ppm region. Their splitting patterns will confirm the 1,2,4-substitution pattern.

    • Carboxylic Acid Proton: A broad singlet, typically δ 10-13 ppm.

    • Amide N-H Proton: A singlet or triplet (depending on coupling), typically δ 7.5-9.0 ppm.

    • Butyryl Chain Protons: Aliphatic protons will appear upfield (δ 0.9-2.5 ppm), with characteristic splitting patterns (a triplet for the terminal CH₃, and multiplets for the CH₂ groups).

    • Methyl Group: A sharp singlet around δ 2.2-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

    • Carbonyl Carbons: The carboxylic acid and amide carbonyls will be the most downfield, typically δ 165-180 ppm.

    • Aromatic Carbons: Signals will appear in the δ 110-150 ppm region.

    • Aliphatic Carbons: The carbons of the butyryl chain and the methyl group will be upfield, δ 10-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.[10]

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[11]

  • N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[12]

  • C=O Stretch (Amide I Band): A strong, sharp peak around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II Band): A peak around 1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which can be used to confirm the structure.

  • Molecular Ion Peak [M]+ or [M+H]+: The mass spectrometer will detect the intact molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.

  • Fragmentation: Common fragmentation patterns for aromatic amides include cleavage of the amide bond to form a resonance-stabilized benzoyl cation.[13] Loss of the carboxylic acid group or parts of the butyryl chain would also be expected fragmentation pathways.

Conclusion

References

  • LookChem. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. [Link]

  • PubChem. 3-Amino-4-methylbenzoic acid. [Link]

  • University of Calgary. Experiment (1) Determination of Melting Points. [Link]

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  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • ResearchGate. Characterization of Aromatic−Amide(Side-Chain) Interactions in Proteins. [Link]

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  • Google Patents. Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
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  • Thompson Rivers University. Experiment 1: Melting-point Determinations. [Link]

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Sources

Unveiling the Molecular Dossier: A Technical Guide to Identifying Biological Targets of 3-(Butyrylamino)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, hypothesis-driven framework for the identification and validation of potential biological targets for the novel compound, 3-(Butyrylamino)-4-methylbenzoic acid. While direct biological data for this specific molecule is not extensively available, its chemical structure, particularly the presence of a butyrylamino moiety, strongly suggests a potential interaction with histone deacetylases (HDACs). This document outlines the scientific rationale for prioritizing HDACs as primary targets, provides detailed, field-proven experimental protocols for in-vitro and cellular validation, and explores sirtuins (SIRTs) as a plausible secondary target class. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a self-validating system for robust target identification.

Introduction: Deconstructing the Molecule of Interest

3-(Butyrylamino)-4-methylbenzoic acid is a small molecule with a chemical structure amenable to interacting with enzymatic active sites. The core components of this molecule, a benzoic acid derivative with a butyrylamino group, provide critical clues to its potential biological function. The butyrate functional group is a well-established pharmacophore known to inhibit histone deacetylases (HDACs), a class of enzymes pivotal in the epigenetic regulation of gene expression[1][2]. The observation that butyrate-containing compounds can induce histone hyperacetylation has been a cornerstone in the discovery of HDAC inhibitor activity[2].

Although 3-(Butyrylamino)-4-methylbenzoic acid itself is not extensively characterized, a closely related compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, is a known intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist[3]. This association with a bioactive molecule further underscores the potential for the core scaffold to interact with biological targets.

This guide will, therefore, focus on a logical, multi-step approach to first principles target identification, beginning with the most probable target class, HDACs, and then expanding to other possibilities based on structural similarities to known inhibitors.

Primary Target Hypothesis: Histone Deacetylases (HDACs)

The primary hypothesis is that 3-(Butyrylamino)-4-methylbenzoic acid functions as an HDAC inhibitor. HDACs remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression[4]. Inhibition of HDACs results in the accumulation of acetylated histones, a more relaxed chromatin state, and altered gene expression, which can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells[3].

Scientific Rationale

The rationale for targeting HDACs is based on the well-established pharmacophore model for HDAC inhibitors, which typically consists of three key features: a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme's active site[1]. In 3-(Butyrylamino)-4-methylbenzoic acid, the carboxylic acid could potentially act as a zinc-binding group, while the butyrylamino and methylbenzoic acid components can be conceptualized as the linker and cap groups, respectively.

Experimental Validation of HDAC Inhibition

A multi-tiered approach is essential to robustly validate the inhibition of HDACs by 3-(Butyrylamino)-4-methylbenzoic acid. This involves initial in-vitro enzymatic assays followed by cellular assays to confirm target engagement in a physiological context.

In-Vitro Validation: HDAC Enzymatic Activity Assay

The initial step is to determine if the compound directly inhibits the enzymatic activity of purified HDAC isoforms. A fluorometric assay is a sensitive and high-throughput method for this purpose.

This assay utilizes a substrate comprising an acetylated lysine residue linked to a fluorescent reporter. Upon deacetylation by an active HDAC enzyme, a developer solution cleaves the deacetylated substrate, releasing the fluorophore and generating a measurable signal. The intensity of the fluorescence is directly proportional to the HDAC activity.

  • Reagent Preparation:

    • Prepare a 10X HDAC Assay Buffer.

    • Dilute the HDAC substrate and a deacetylated standard in the appropriate buffer.

    • Prepare a stock solution of 3-(Butyrylamino)-4-methylbenzoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution.

    • Use a known HDAC inhibitor, such as Trichostatin A, as a positive control.

  • Assay Procedure:

    • In a 96-well black plate, add the diluted HDAC enzyme to each well, except for the blank controls.

    • Add the serially diluted 3-(Butyrylamino)-4-methylbenzoic acid or control compounds to the respective wells.

    • Initiate the reaction by adding the HDAC fluorometric substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths typically around 350-380 nm and 440-460 nm, respectively[1].

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Component Description Typical Concentration
HDAC EnzymePurified recombinant human HDAC isoform (e.g., HDAC1, HDAC2)Varies by enzyme activity
SubstrateFluorogenic acetylated peptide10-50 µM
Test Compound3-(Butyrylamino)-4-methylbenzoic acidSerial dilution (e.g., 1 nM to 100 µM)
Positive ControlTrichostatin A1 µM
DeveloperLysine developer solutionPer manufacturer's instructions

Table 1: Key components for the in-vitro fluorometric HDAC activity assay.

Figure 1: Workflow for the in-vitro fluorometric HDAC activity assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its intended target within a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[5].

CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. When cells are heated, proteins denature and aggregate. However, proteins that are bound to a ligand will be more resistant to heat-induced denaturation and will remain in the soluble fraction at higher temperatures[5].

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with varying concentrations of 3-(Butyrylamino)-4-methylbenzoic acid or a vehicle control for a defined period (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 37°C to 65°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature[6][7].

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing stabilized proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C[2].

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the presence of the target HDAC isoform in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the band intensity against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Parameter Description
Cell LineA cell line known to express the target HDAC isoform
Compound ConcentrationA range of concentrations around the expected IC50
Temperature GradientA range of temperatures spanning the melting point of the target protein
Lysis MethodFreeze-thaw or detergent-based lysis
Detection MethodWestern blot using an HDAC isoform-specific antibody

Table 2: Key parameters for a CETSA experiment.

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Validation of Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)

To further validate target engagement and explore the downstream consequences of HDAC inhibition, Co-immunoprecipitation (Co-IP) can be employed to investigate changes in protein complexes. For instance, HDAC inhibitors can alter the interaction of HDACs with transcription factors and co-repressors.

Co-IP is used to identify protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey")[3][8].

  • Cell Lysis:

    • Treat cells with 3-(Butyrylamino)-4-methylbenzoic acid or a vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the target HDAC isoform.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Incubate with gentle rotation to allow for binding.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using a denaturing sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against the bait protein (HDAC) and a suspected interacting partner (e.g., a transcription factor).

  • Data Analysis:

    • A decrease or increase in the amount of the co-immunoprecipitated partner protein in the compound-treated sample compared to the control indicates that the compound has modulated the protein-protein interaction.

Secondary Target Hypothesis: Sirtuins (SIRTs)

While HDACs are the primary hypothesized target, it is prudent to consider other potential targets. Sirtuins are a class of NAD+-dependent deacetylases that are structurally distinct from classical HDACs. However, some small molecules with benzamide substructures have been shown to inhibit sirtuins, particularly SIRT2[9][10][11]. Given the structural similarities, it is plausible that 3-(Butyrylamino)-4-methylbenzoic acid could also interact with sirtuins.

Experimental Validation of Sirtuin Inhibition

Similar to HDACs, sirtuin inhibition can be assessed using in-vitro enzymatic assays. Fluorometric assays are also available for sirtuins and follow a similar principle to the HDAC assays, with the key difference being the requirement of NAD+ as a co-substrate. If in-vitro inhibition is observed, cellular target engagement can be confirmed using CETSA as described for HDACs.

Downstream Signaling Pathways

Identifying the direct molecular target is the first step. Understanding the downstream functional consequences is equally important. HDAC inhibitors are known to modulate several key signaling pathways implicated in cell survival and proliferation.

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Some studies have shown that HDAC inhibitors can synergize with PI3K inhibitors and can lead to a reduction in the levels of phosphorylated Akt (p-Akt), the active form of the kinase[12][13][14][15][16].

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. The interplay between HDACs and the MAPK/ERK pathway is complex, with some reports indicating that HDAC inhibitors can enhance the effects of MAPK pathway inhibitors[17][18][19][20].

Figure 3: Potential downstream signaling pathways affected by HDAC inhibition.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to elucidating the biological targets of 3-(Butyrylamino)-4-methylbenzoic acid. Based on its chemical structure, a strong hypothesis is presented for its action as an HDAC inhibitor. The detailed experimental protocols for in-vitro enzymatic assays, cellular target engagement, and the investigation of downstream signaling pathways provide a clear roadmap for researchers. Furthermore, the consideration of sirtuins as potential secondary targets ensures a comprehensive investigation. By following this self-validating framework, drug development professionals can confidently and efficiently characterize the mechanism of action of this and other novel chemical entities.

References

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol: Step by Step Guide. Retrieved from [Link]

  • Suzuki, T., & Miyata, N. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(15), 5217-5220.
  • Lu, L., Ruan, Y., Yu, X., Tan, W., Xu, X., Jia, J., ... & Wang, Y. (2025). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 15(7), e4635.
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  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-157.
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An In-Depth Technical Guide to the In Silico Toxicological Assessment of 3-(Butyrylamino)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the in silico toxicological evaluation of 3-(Butyrylamino)-4-methylbenzoic acid, a novel small organic molecule. In the current landscape of drug development and chemical safety assessment, computational toxicology serves as an indispensable tool for early-stage hazard identification, reducing reliance on animal testing and optimizing resource allocation.[1] This document outlines a systematic, weight-of-evidence approach to predict key toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. The methodologies presented are grounded in internationally recognized principles, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[2] By integrating expert rule-based and statistical-based (Q)SAR models, we explain the causality behind methodological choices and establish a self-validating system for interpreting predictive outcomes. This guide is intended for researchers, toxicologists, and drug development professionals, offering a practical workflow for leveraging computational models to make informed safety decisions.

Introduction to the Compound and In Silico Assessment

The Imperative of Predictive Toxicology

In silico toxicology (IST) represents a paradigm shift in safety assessment, utilizing computational models to analyze, simulate, and predict the toxicity of chemical substances based on their structure.[2] These approaches are critical in the early phases of development, allowing for the screening of virtual compounds before they are even synthesized, thereby identifying potential liabilities and guiding safer chemical design.[3] The primary goal is to fill data gaps efficiently, prioritize compounds for further in vitro or in vivo testing, and support regulatory submissions.[2][4]

Regulatory Framework and Scientific Integrity

The acceptance of in silico data by regulatory bodies hinges on the transparency, scientific validity, and documentation of the predictive models used. Key guidelines, such as the ICH M7 guideline for the assessment of mutagenic impurities in pharmaceuticals, provide a clear framework for the application of computational toxicology.[2][5] This guideline mandates the use of two complementary (Q)SAR methodologies—one expert rule-based and one statistical-based—to provide a robust assessment of mutagenic potential.[5] Adherence to OECD principles for (Q)SAR model validation is paramount, ensuring that models have a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity.[3]

Profile of 3-(Butyrylamino)-4-methylbenzoic Acid

To initiate the assessment, we must first define the molecule's structure and key physicochemical properties. 3-(Butyrylamino)-4-methylbenzoic acid is a derivative of benzoic acid. Its structure and calculated properties are foundational to all subsequent (Q)SAR analyses.

  • IUPAC Name: 3-(butanoylamino)-4-methylbenzoic acid

  • SMILES (Simplified Molecular Input Line Entry System): CCCC(=O)Nc1cc(C(=O)O)ccc1C

  • Molecular Formula: C₁₂H₁₅NO₃

Table 1: Calculated Physicochemical Properties of 3-(Butyrylamino)-4-methylbenzoic Acid

PropertyPredicted ValueSignificance in Toxicology
Molecular Weight 221.25 g/mol Influences absorption and distribution pathways.
logP (Octanol-Water Partition Coefficient) 2.6 (Estimated)Indicates lipophilicity, affecting membrane permeability and potential for bioaccumulation.
Hydrogen Bond Donors 2Potential for interaction with biological macromolecules.
Hydrogen Bond Acceptors 3Potential for interaction with biological macromolecules.
Rotatable Bonds 4Relates to conformational flexibility, which can influence receptor binding.
Topological Polar Surface Area (TPSA) 75.6 ŲAffects transport properties and blood-brain barrier penetration.

A Methodologically Sound Predictive Workflow

Core Methodologies

Our approach integrates two principal types of (Q)SAR models as recommended by regulatory guidelines:

  • Expert Rule-Based Systems: These models are built on human expertise and mechanistic knowledge.[3] They contain a curated knowledge base of "structural alerts"—molecular substructures known to be associated with specific toxicities.[6] An example is identifying an aromatic amine substructure as an alert for mutagenicity.[6] These systems provide highly interpretable results grounded in known biochemical interactions.

  • Statistical-Based Systems: These models are developed by applying machine learning algorithms to large datasets of chemicals with known toxicity data.[3][7] They identify complex statistical correlations between a chemical's structure and its biological activity without necessarily relying on a known mechanism. They excel at identifying potentially toxic compounds that lack well-defined structural alerts.

The synergy of these two approaches provides a more comprehensive and reliable assessment than either method alone.[5]

The In Silico Assessment Workflow

The process from compound definition to final risk assessment is visualized below. This workflow ensures reproducibility and transparent documentation of the assessment process.

G cluster_input Step 1: Input Preparation cluster_prediction Step 2: Predictive Modeling cluster_analysis Step 3: Endpoint Assessment cluster_output Step 4: Integrated Assessment A Define Chemical Structure (SMILES: CCCC(=O)Nc1cc(C(=O)O)ccc1C) B Expert Rule-Based Analysis (e.g., Derek Nexus) A->B Input Structure C Statistical-Based Analysis (e.g., Sarah Nexus) A->C Input Structure D Mutagenicity (ICH M7) B->D E Carcinogenicity B->E F Hepatotoxicity (DILI) B->F G Cardiotoxicity (hERG) B->G C->D C->E C->F C->G H Review Applicability Domain & Confidence of Predictions D->H E->H F->H G->H I Weight of Evidence (WoE) Conclusion H->I J Final Report & Recommendations (e.g., Suggest In Vitro Tests) I->J

Caption: A generalized workflow for in silico toxicological assessment.

Toxicological Endpoint Prediction for 3-(Butyrylamino)-4-methylbenzoic Acid

This section presents a hypothetical predictive analysis for the target compound across four critical toxicological endpoints. The outcomes are based on an expert evaluation of the molecule's structure for known toxicophores and general principles of (Q)SAR modeling.

Genetic Toxicity (Mutagenicity)

Rationale: Assessing mutagenic potential is a cornerstone of safety evaluation, as DNA-reactive compounds pose a potential carcinogenic risk.[2] The ICH M7 guideline provides a specific framework for this assessment, making it a primary focus.[5]

Methodology:

  • Input: The canonical SMILES string for 3-(Butyrylamino)-4-methylbenzoic acid is submitted to two complementary in silico systems.

  • System 1 (Expert Rule-Based): The structure is screened against a knowledge base of structural alerts for bacterial mutagenicity. The system searches for substructures known to react with DNA, such as aromatic amines, nitroaromatics, or alkylating agents.

  • System 2 (Statistical-Based): The structure is compared to a large training set of compounds with known Ames test results. The model calculates a probability of mutagenicity based on similarity to known mutagens and non-mutagens.

Predicted Results and Interpretation:

  • Structural Analysis: The molecule contains an amide linkage to an aromatic ring. While aromatic amines are a strong structural alert for mutagenicity, the corresponding amide is generally considered to be deactivating, reducing the likelihood of metabolic activation to a reactive nitrenium ion. The molecule lacks other obvious structural alerts for mutagenicity.

  • Expert Rule-Based Prediction: NEGATIVE . The system is unlikely to fire any high-probability alerts for mutagenicity due to the presence of the deactivating acyl group on the nitrogen atom.

  • Statistical-Based Prediction: NEGATIVE . The model's training set would likely contain numerous non-mutagenic analogues (e.g., other N-acylated anilines), leading to a high-confidence negative prediction.

  • Confidence: High. The compound falls within the applicability domain of most commercial models for small organic molecules.

Carcinogenicity

Rationale: Carcinogenicity is a critical endpoint for pharmaceuticals and industrial chemicals. While in silico prediction in this area is less mature than for mutagenicity, it provides valuable information for prioritization.[8] Models often screen for both genotoxic and non-genotoxic mechanisms of carcinogenesis.

Methodology:

  • Model Selection: Utilize (Q)SAR models trained on long-term rodent carcinogenicity bioassay data (e.g., from the Carcinogenic Potency Database).

  • Structural Alert Analysis: Screen for structural alerts associated with both genotoxic (e.g., DNA reactivity) and non-genotoxic (e.g., receptor modulation, peroxisome proliferation) carcinogenicity.

  • Interpretation: Evaluate the predictions, noting that the confidence for carcinogenicity models is often lower than for mutagenicity due to the complexity of the endpoint.[8]

Predicted Results and Interpretation:

  • Genotoxic Carcinogenicity: Consistent with the negative mutagenicity prediction, there is no evidence to suggest a genotoxic mechanism of carcinogenesis.

  • Non-Genotoxic Carcinogenicity: The structure does not contain common alerts for non-genotoxic mechanisms (e.g., structural motifs for PPARα activation).

  • (Q)SAR Prediction: NEGATIVE . The overall prediction from both statistical and rule-based systems is expected to be negative.

  • Confidence: Medium. The prediction is consistent across mechanisms, but the inherent complexity of carcinogenicity warrants moderate confidence.[9]

Hepatotoxicity (Drug-Induced Liver Injury - DILI)

Rationale: DILI is a leading cause of drug withdrawal from the market, making its early prediction highly valuable.[10][11] In silico models for DILI often predict a general risk of liver injury by identifying features associated with compounds known to be hepatotoxic.

Methodology:

  • Model Application: Employ (Q)SAR models trained on clinical DILI data or large sets of in vitro hepatotoxicity data.

  • Mechanism Analysis: Assess the structure for features associated with DILI mechanisms, such as the potential for forming reactive metabolites, mitochondrial toxicity, or inhibition of bile salt export pumps (BSEP).

  • Physicochemical Profiling: High lipophilicity (logP > 3) and high dose are known risk factors.

Predicted Results and Interpretation:

  • Structural and Physicochemical Analysis: The calculated logP of ~2.6 is moderate and does not immediately raise concern. The molecule's structure does not contain functionalities commonly associated with the formation of highly reactive metabolites (e.g., quinones).

  • (Q)SAR Prediction: NEGATIVE / LOW CONCERN . The compound is unlikely to be flagged by DILI prediction models.

  • Confidence: Medium to Low. DILI is a complex, multi-factorial toxicity, and in silico models for this endpoint are still evolving and often have moderate predictive power.[12] The prediction should be used for prioritization rather than definitive classification.

Cardiotoxicity (hERG Blockade)

Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT Syndrome), a major safety concern.[13][14] In silico screening for hERG liability is a standard practice in drug discovery.

Methodology:

  • Pharmacophore Modeling: The most common approach involves comparing the query molecule to a known pharmacophore for hERG blockers. This typically includes a basic nitrogen atom and one or more hydrophobic/aromatic groups arranged in a specific spatial orientation.

  • (Q)SAR Classification: Statistical models trained on large datasets of known hERG blockers and non-blockers are used to classify the compound.

Predicted Results and Interpretation:

  • Pharmacophore Analysis: 3-(Butyrylamino)-4-methylbenzoic acid lacks a basic nitrogen atom, which is a key feature in the vast majority of potent hERG channel blockers. The carboxylic acid group is acidic.

  • (Q)SAR Prediction: NEGATIVE . The absence of the key basic amine feature would lead to a strong negative prediction from both pharmacophore and statistical models.

  • Confidence: High. The lack of the primary hERG-binding structural feature provides high confidence in the negative prediction.

Integrated Risk Assessment and Summary

A weight-of-evidence approach synthesizes the predictions from all endpoints to form a holistic view of the compound's potential toxicity.

G center 3-(Butyrylamino)-4-methylbenzoic Acid Assessment mut Mutagenicity Prediction: NEGATIVE Confidence: HIGH center->mut carc Carcinogenicity Prediction: NEGATIVE Confidence: MEDIUM center->carc hep Hepatotoxicity Prediction: LOW CONCERN Confidence: MEDIUM-LOW center->hep card Cardiotoxicity (hERG) Prediction: NEGATIVE Confidence: HIGH center->card conclusion Overall Profile: Low Toxicological Risk mut->conclusion carc->conclusion hep->conclusion card->conclusion

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The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Historical Context of N-Acylated Amino Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylated amino benzoic acids represent a diverse and highly significant class of compounds that have played a pivotal role in the evolution of medicinal chemistry. From their origins in the foundational era of organic synthesis to their contemporary applications in drug development, these molecules offer a remarkable example of how fundamental chemical transformations have paved the way for profound therapeutic advancements. This in-depth technical guide provides a comprehensive exploration of the discovery and historical context of N-acylated amino benzoic acids, tracing their lineage from the initial isolation of their parent structures, through the development of key synthetic methodologies, to their emergence as crucial pharmacophores in modern medicine. By examining the causality behind key experimental choices and the iterative process of scientific discovery, this guide offers valuable insights for researchers and professionals engaged in the ongoing quest for novel therapeutic agents.

The Precursors: Discovery of Aminobenzoic Acids

The story of N-acylated amino benzoic acids begins with the isolation and characterization of their fundamental building blocks: the isomers of aminobenzoic acid. These bifunctional molecules, possessing both an amino and a carboxylic acid group on a benzene ring, provided the essential scaffold upon which a vast array of derivatives would be built.

Anthranilic Acid (2-Aminobenzoic Acid)

The earliest of these precursors to be identified was anthranilic acid. In the period of 1840-1841, German chemist Carl Julius Fritzsche was investigating the degradation of the dye indigo with caustic potash. From this reaction, he isolated and crystallized two acidic compounds, one of which he named anthranilic acid, derived from the name of the indigo plant Indigofera suffruticosa (anil)[1]. This discovery was a significant step in the burgeoning field of organic chemistry, providing a new aromatic starting material for further investigation.

p-Aminobenzoic Acid (PABA)

Nearly two decades later, in 1863, the para-isomer, p-aminobenzoic acid (PABA), was first described[2][3]. While the exact details of its initial synthesis are not as clearly documented as those of anthranilic acid, its identification marked the availability of another key isomer. PABA would later be recognized for its biological significance, once being considered a vitamin (Vitamin Bx) due to its role as an intermediate in the biosynthesis of folic acid in bacteria[4][5]. This biological context would become a driving force in the development of sulfonamide antibacterial drugs, which act as mimetics of PABA[2].

The Enabling Technology: Development of N-Acylation Reactions

With the foundational aminobenzoic acid structures in hand, the next crucial development was the advent of reliable methods for modifying the amino group. The ability to form a stable amide (acylamino) bond was the gateway to a new world of chemical diversity and therapeutic potential.

The Schotten-Baumann Reaction: A Cornerstone of Amide Synthesis

A landmark achievement in this area was the development of the Schotten-Baumann reaction , first described in 1883 by German chemists Carl Schotten and Eugen Baumann[6]. This robust and versatile method facilitates the acylation of amines (and alcohols) using an acid chloride in the presence of an aqueous base[6].

The significance of this reaction cannot be overstated. It provided a straightforward and high-yielding procedure to convert the nucleophilic amino group of an aminobenzoic acid into a stable N-acyl derivative. The base plays a dual role: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and in some cases, can deprotonate the amine to increase its nucleophilicity.

Protocol 1: General Schotten-Baumann Acylation of p-Aminobenzoic Acid

Objective: To synthesize an N-acyl-p-aminobenzoic acid via the Schotten-Baumann reaction.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric acid (HCl), concentrated

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Methodology:

  • Dissolution: In a flask, dissolve p-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to neutralize the carboxylic acid and the HCl that will be generated during the reaction. Cool the solution in an ice bath.

  • Acylation: To the cooled solution, add the acyl chloride dropwise with vigorous stirring. The reaction is often performed in a biphasic system with an organic solvent like dichloromethane to dissolve the acyl chloride and the product.

  • Reaction Monitoring: Continue stirring the mixture for a designated period (e.g., 30-60 minutes), allowing the reaction to proceed to completion. The temperature should be maintained at a low level to minimize hydrolysis of the acyl chloride.

  • Acidification: After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic (typically pH 2-3). This will protonate the carboxylic acid, causing the N-acylated product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Causality and Self-Validation:

  • Aqueous Base: The use of an aqueous base is critical. It ensures that the amino group of PABA remains deprotonated and thus nucleophilic, while also sequestering the HCl byproduct that would otherwise protonate the starting amine and halt the reaction.

  • Low Temperature: The reaction is conducted at a low temperature to control the exothermic reaction and to minimize the competing hydrolysis of the highly reactive acyl chloride by water.

  • Acidification: The final acidification step is a self-validating purification measure. The desired product, being a carboxylic acid, is insoluble in acidic aqueous solution, while unreacted PABA (which is amphoteric) and other potential byproducts may remain in solution.

Early Explorations and the Dawn of a New Class of Compounds

The confluence of the availability of aminobenzoic acids and the development of the Schotten-Baumann reaction set the stage for the synthesis of the first N-acylated amino benzoic acids.

N-Acetyl-p-aminobenzoic Acid (Acedoben)

One of the earliest and simplest derivatives to be studied was N-acetyl-p-aminobenzoic acid , also known as acedoben[7]. While a definitive first synthesis in the 19th century is difficult to pinpoint from the available literature, its preparation via the acetylation of PABA is a straightforward application of the Schotten-Baumann reaction. Early interest in this compound was likely driven by its role as a metabolite of PABA in biological systems[2][8]. The N-acetylation of xenobiotics is a common metabolic pathway, and understanding these processes was of growing importance in toxicology and pharmacology. Acedoben itself has been a component of some immunomodulating drugs, such as inosine acedoben dimepranol[9].

The Rise of N-Aryl Anthranilic Acids (Fenamates)

A major turning point in the history of N-acylated amino benzoic acids came with the systematic investigation of N-aryl derivatives of anthranilic acid . This work was driven by the search for novel anti-inflammatory agents.

In the 1960s, scientists at Parke-Davis, led by Claude Winder, began exploring this class of compounds, leading to the discovery of mefenamic acid in 1961[10]. Mefenamic acid, or N-(2,3-dimethylphenyl)anthranilic acid, was one of the first members of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs)[10]. This discovery was a landmark achievement, demonstrating that the N-acylated amino benzoic acid scaffold could be a powerful pharmacophore for modulating inflammatory pathways. The synthesis of these compounds often employed the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an amine, to form the N-aryl linkage[11][12].

The discovery of mefenamic acid was followed by the development of other fenamates, such as flufenamic acid and meclofenamic acid, further solidifying the therapeutic importance of this structural class[10]. The mechanism of action for these drugs was later elucidated by John Vane, who demonstrated that NSAIDs inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of inflammatory prostaglandins[13].

Diagram 1: Key Historical Milestones

G cluster_0 19th Century Foundations cluster_1 Early 20th Century Applications cluster_2 Mid-20th Century Drug Discovery A 1841: Anthranilic Acid (Fritzsche) C 1883: Schotten-Baumann Reaction F 1961: Mefenamic Acid (Fenamates) A->F Structural Precursor B 1863: p-Aminobenzoic Acid (PABA) E 1905: Procaine (Ester of PABA) B->E Structural Precursor D Early 1900s: N-Acetyl-PABA (Acedoben) as Metabolite C->D Enables Synthesis G 1970s: Elucidation of NSAID Mechanism (Vane) F->G Leads to Mechanistic Understanding

Key milestones in the development of N-acylated amino benzoic acids.

Expansion into Other Therapeutic Areas

The versatility of the N-acylated amino benzoic acid scaffold has allowed for its application in a wide range of therapeutic areas beyond anti-inflammatory drugs. A notable early example, though not an N-acyl derivative itself, is the local anesthetic procaine , synthesized by Alfred Einhorn in 1905[2]. Procaine is an ester of PABA, but its development highlights the early recognition of the aminobenzoic acid moiety as a valuable component in drug design, sought as a safer alternative to cocaine[14]. This exploration of PABA esters ran parallel to the development of its N-acyl derivatives and underscored the "drug-like" properties of this chemical backbone.

Modern Synthetic Approaches and Future Directions

While the Schotten-Baumann reaction and Ullmann condensation remain historically significant and are still in use, modern organic synthesis has introduced a variety of other methods for the N-acylation of aminobenzoic acids. These include direct amide formation using coupling reagents, enzymatic synthesis, and microwave-assisted synthesis[4][15].

The N-acylated amino benzoic acid core continues to be a fruitful starting point for the design of new therapeutic agents. Current research explores their potential as anticancer, antimicrobial, and neuroprotective agents, among other applications[4]. The ability to readily modify the acyl group, the substitution pattern on the benzoic acid ring, and the carboxylic acid functionality allows for the creation of large chemical libraries for high-throughput screening.

Table 1: Timeline of Key Discoveries
Year(s)Discovery or DevelopmentKey Individual(s) / GroupSignificance
1840-1841Isolation and naming of anthranilic acid from indigo degradation.Carl Julius FritzscheProvided the first aminobenzoic acid isomer as a starting material for organic synthesis.[1]
1863First description of p-aminobenzoic acid (PABA) .(Undetermined)Made available the key para-isomer, which would later become crucial in the development of sulfonamides and local anesthetics.[2][3]
1883Development of the Schotten-Baumann reaction .Carl Schotten & Eugen BaumannEstablished a robust and general method for the N-acylation of amines, enabling the synthesis of N-acylated amino benzoic acids.[6]
Early 1900sIdentification of N-acetyl-p-aminobenzoic acid (acedoben) as a metabolite.(Various)Highlighted the biological relevance of N-acylation and the potential for these compounds to interact with biological systems.[2][8]
1961Discovery of mefenamic acid , the first of the fenamate class of NSAIDs.Claude Winder (Parke-Davis)Established N-aryl anthranilic acids as a major class of anti-inflammatory drugs and a highly successful application of the N-acylated scaffold.[10]
1970sElucidation of the mechanism of action of NSAIDs (inhibition of cyclooxygenase).John VaneProvided a rational basis for the anti-inflammatory effects of fenamates and other NSAIDs, guiding future drug design.[13]
Diagram 2: Synthetic Pathways to N-Acylated Amino Benzoic Acids

G cluster_0 Schotten-Baumann Reaction cluster_1 Ullmann Condensation paba1 p-Aminobenzoic Acid n_acetyl_paba N-Acetyl-p-aminobenzoic Acid (Acedoben) paba1->n_acetyl_paba acyl_chloride Acyl Chloride (e.g., Acetyl Chloride) acyl_chloride->n_acetyl_paba naoh NaOH (aq) naoh->n_acetyl_paba Base anthranilic Anthranilic Acid fenamate N-Aryl Anthranilic Acid (Fenamate) anthranilic->fenamate aryl_halide Aryl Halide (e.g., 2,3-dimethylchlorobenzene) aryl_halide->fenamate copper Copper Catalyst copper->fenamate Catalyst

Key historical synthetic routes to N-acylated amino benzoic acids.

Conclusion

The journey of N-acylated amino benzoic acids from their 19th-century origins to their current status as indispensable tools in drug discovery is a testament to the power of fundamental organic synthesis. The initial isolation of aminobenzoic acids and the development of the Schotten-Baumann reaction were not undertaken with the explicit goal of creating modern pharmaceuticals, yet these foundational discoveries provided the essential chemical language that would later be used to write the success stories of drugs like the fenamates. For today's researchers, this history serves as a powerful reminder that a deep understanding of core chemical principles and synthetic methodologies is not merely an academic exercise, but the very bedrock upon which future therapeutic innovations will be built. The N-acylated amino benzoic acid scaffold, with its inherent versatility and "drug-like" properties, is certain to remain a fertile ground for the discovery of new medicines for years to come.

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  • Lasek, W., Janyst, M., Wolny, R., Zapała, Ł., Kuczer, M., & Pniewski, T. (2016). Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications. International Immunopharmacology, 40, 343–349. [Link]

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  • Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 33(10), 1771-1775. [Link]

  • Kozytska, S. I., Yegorova, A. Y., & Paskal, L. M. (2021). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Advances in Chemical Engineering and Science, 11(2), 163-176. [Link]

  • Wikipedia. (2024). Local anesthetic. In Wikipedia. [Link]

  • Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medicine Studies, 2(1), 24-30. [Link]

  • György, O., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1946. [Link]

  • Google Patents. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
  • Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. [Link]

  • Arthritis and Rheumatism Associates. (n.d.). The Untold NSAID Story. [Link]

  • Tehrani, Z. A., Saeedi, M., & Akbari, A. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Journal of Toxicology and Environmental Health, Part A, 75(19-20), 1206–1215. [Link]

  • Google Patents. (2011). Synthesis method of para aminobenzoic acid.
  • Encyclopedia.pub. (2021). Fenamates for Neurodegenerative Disorders. [Link]

  • Smith, R., & Brennan, S. (2021). Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages. [Link]

  • Asian Publication Corporation. (2021). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

  • Al-Ostath, A. I., Al-Ghamdi, A. A., El-Sayed, W. S., Al-Ghamdi, M. A., & El-Mossalamy, E. H. (2022). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Scientific Reports, 12(1), 1-15. [Link]

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Methodological & Application

Protocol for dissolving 3-(Butyrylamino)-4-methylbenzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Preparation of 3-(Butyrylamino)-4-methylbenzoic acid Stock Solutions in DMSO

Introduction

3-(Butyrylamino)-4-methylbenzoic acid is a substituted benzoic acid derivative. As a functionalized small molecule, it serves as a valuable building block in medicinal chemistry and drug discovery programs. The precise and reproducible preparation of stock solutions is the foundational step for any subsequent biological or chemical screening assay. Inaccuracies in solubilization can lead to significant errors in downstream data, compromising experimental outcomes. Dimethyl sulfoxide (DMSO) is a superior polar aprotic solvent, widely employed for its exceptional ability to dissolve a broad spectrum of organic molecules, including those with poor aqueous solubility[1].

This document provides a detailed protocol and best practices for the dissolution of 3-(Butyrylamino)-4-methylbenzoic acid in DMSO. Authored from the perspective of a senior application scientist, this guide moves beyond a simple list of steps to explain the underlying chemical principles and provide practical insights to ensure the integrity, stability, and reliability of your stock solutions.

Core Principles: Compound & Solvent Characterization

A successful dissolution protocol begins with an understanding of both the solute and the solvent. While extensive empirical data for 3-(Butyrylamino)-4-methylbenzoic acid is not widely published, its structure, derived from the acylation of 3-Amino-4-methylbenzoic acid[2][3], allows us to predict its behavior based on established chemical principles.

Physicochemical Profile

The structure combines a moderately polar benzoic acid moiety with a nonpolar butyryl chain. The presence of both hydrogen bond donors (-NH and -COOH) and acceptors (C=O and -OH) suggests an affinity for polar solvents. However, the overall lipophilicity is increased by the methyl and butyryl groups. These features make DMSO an ideal solvent choice.

PropertyValue (Predicted/Calculated)Rationale / Source
Chemical Formula C₁₂H₁₅NO₃Based on chemical structure.
Molecular Weight 221.25 g/mol Calculated from the chemical formula.
Appearance White to off-white solidPredicted based on analogs like 3-Amino-4-methylbenzoic acid[3].
Predicted Solubility Soluble in DMSO, MethanolBased on the solubility of similar structures like 4-(Methylamino)-3-nitrobenzoic acid in DMSO[4].
The Critical Role of DMSO

DMSO's utility is rooted in its unique properties. Its high dielectric constant and polar nature effectively disrupt the crystal lattice of solid compounds. However, researchers must be acutely aware of its hygroscopic nature. Anhydrous DMSO can readily absorb atmospheric water, which can decrease its solvating power for certain compounds and potentially promote hydrolysis or degradation of sensitive molecules over long-term storage[5][6]. Therefore, the use of high-purity, anhydrous DMSO and proper handling techniques are paramount.

Detailed Protocol for Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for screening libraries. Calculations can be adjusted for any desired concentration.

Required Materials & Equipment
  • 3-(Butyrylamino)-4-methylbenzoic acid (solid)

  • Anhydrous DMSO (≥99.9% purity), sealed bottle

  • Analytical balance (readable to 0.1 mg or better)

  • Calibrated micropipettes (P200, P1000)

  • Sterile, low-retention microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Pre-Dissolution Calculations

The fundamental relationship for preparing a stock solution is: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Example Calculation for 1 mL of a 10 mM Stock:

    • Mass (mg) = 0.010 mol/L x 0.001 L x 221.25 g/mol x 1000 mg/g

    • Mass (mg) = 2.21 mg

Step-by-Step Solubilization Workflow
  • Preparation: Allow the vial of 3-(Butyrylamino)-4-methylbenzoic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Gravimetric Measurement: Tare a clean, dry vial on the analytical balance. Carefully weigh out the calculated mass (e.g., 2.21 mg) of the compound directly into the vial.

  • Initial Solvent Addition: Add approximately 80% of the final required volume of anhydrous DMSO to the vial (e.g., 800 µL for a 1 mL final volume). Capping the vial immediately minimizes exposure to air.

  • Mechanical Agitation: Securely cap the vial and vortex at medium speed for 30-60 seconds. This initial step provides mechanical energy to break apart powder aggregates and initiate dissolution.

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved after vortexing (i.e., visible particulates remain), proceed with the following:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create cavitation bubbles that provide localized energy to enhance dissolution without significant heat[7].

    • Gentle Warming: Alternatively, place the vial in a 37°C water bath for 10-15 minutes. This increases the kinetic energy of the system, often improving solubility. Caution: Do not exceed 40°C, as prolonged exposure to higher temperatures can risk compound degradation, even for stable molecules[8].

  • Final Volume Adjustment: Once the solute is fully dissolved, add the remaining DMSO to reach the final target volume (e.g., add the final 200 µL to reach 1 mL).

  • Homogenization: Cap the vial and vortex for another 30 seconds to ensure the solution is homogeneous.

  • Quality Control: Visually inspect the solution against a bright light source. It should be a clear, particulate-free liquid. Any cloudiness or visible solids indicate incomplete dissolution or supersaturation.

Workflow Visualization

The following diagram illustrates the logical flow of the dissolution protocol, emphasizing key decision points.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization & Storage start Start: Equilibrate Compound calc Calculate Required Mass (e.g., 2.21 mg for 10 mM) start->calc weigh Weigh Compound into Vial calc->weigh add_dmso Add 80% of Anhydrous DMSO weigh->add_dmso vortex1 Vortex for 60 seconds add_dmso->vortex1 check Visually Inspect Solution vortex1->check assist Assisted Dissolution: - Sonicate (5-10 min) - Gentle Warming (37°C) check->assist Particulates Remain final_vol Add DMSO to Final Volume check->final_vol Fully Dissolved assist->vortex1 vortex2 Vortex for 30s for Homogeneity final_vol->vortex2 qc Final QC: Confirm Clarity vortex2->qc aliquot Aliquot into Storage Vials qc->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Best Practices for Storage and Handling

Proper storage is as critical as proper dissolution to ensure the long-term integrity of the compound.

  • Aliquotting: Immediately after preparation, the stock solution should be aliquoted into smaller, single-use volumes in tightly sealed vials. This is the most effective strategy to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination[9][10].

  • Storage Temperature: Store aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term archival. The low temperature minimizes solvent evaporation and slows potential degradation pathways[9].

  • Desiccation: To combat the hygroscopic nature of DMSO, store vials within a desiccator or in a sealed container with desiccant packs, especially if they will be accessed frequently.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient solvent volume or calculation error.2. Compound has low intrinsic solubility at the target concentration.3. DMSO has absorbed significant water, reducing its solvating power.1. Double-check all calculations and measurements.2. Apply assisted dissolution methods (sonication, gentle warming) for a longer duration.3. Prepare a more dilute stock solution (e.g., 5 mM or 1 mM).4. Use a fresh, sealed bottle of anhydrous DMSO.
Solution is clear initially but forms a precipitate over time at room temperature. 1. The solution is supersaturated.2. Temperature fluctuations are causing the compound to fall out of solution.1. The prepared concentration is likely above the compound's solubility limit. Dilute the stock to a lower concentration.2. Store immediately at the recommended temperature after preparation.
Precipitate forms when the DMSO stock is diluted into an aqueous buffer (e.g., cell media). 1. The compound has very low aqueous solubility.2. The rapid change in solvent polarity ("solvent shock") causes precipitation.1. Perform a stepwise dilution: first dilute the DMSO stock into a small volume of buffer, vortexing continuously, then add this intermediate dilution to the final volume.2. Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum, typically <0.5%, to avoid both cytotoxicity and precipitation[9][11].

References

  • LookChem. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. [Link]

  • PubChem. Methyl 3-amino-4-butanamido-5-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Kozik, V. et al. (2018). Stability of screening compounds in wet DMSO. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 59-71.
  • protocols.io. DMSO stock preparation. [Link]

  • ResearchGate. How to dissolve free amino acids?[Link]

  • ResearchGate. Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. [Link]

  • ResearchGate. Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. [Link]

  • Quora. How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?[Link]

  • Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. [Link]

  • Hughes, F. et al. (2024).
  • PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • ScienceMadness.org. how can i dissolved amino acid. [Link]

  • Wikipedia. p-Toluic acid. [Link]

  • Chromatography Forum. DMSO stock solutions. [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • Quora. How to make a stock solution of a substance in DMSO. [Link]

  • Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Gaylord Chemical Company, LLC. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

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Application Note: Characterization of 3-(Butyrylamino)-4-methylbenzoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental frameworks for utilizing 3-(Butyrylamino)-4-methylbenzoic acid , a synthetic agonist of the Free Fatty Acid Receptor 2 (FFAR2/GPR43). Unlike endogenous short-chain fatty acids (SCFAs) such as acetate and butyrate, which exhibit low potency (mM range) and high volatility, 3-(Butyrylamino)-4-methylbenzoic acid provides a stable, high-affinity tool for interrogating FFAR2 signaling. This guide covers preparation, Gq-coupled calcium mobilization assays, and functional GLP-1 secretion workflows in enteroendocrine models.

Molecule Profile & Mechanism of Action[1]

3-(Butyrylamino)-4-methylbenzoic acid functions as an orthosteric mimic of butyrate, targeting FFAR2 expressed primarily in immune cells (neutrophils), adipocytes, and intestinal L-cells.

Signaling Pathway

FFAR2 is a dual-coupled GPCR.[1] Upon binding 3-(Butyrylamino)-4-methylbenzoic acid, the receptor activates two distinct pathways:

  • G

    
    q/11 pathway:  Activates Phospholipase C 
    
    
    
    (PLC
    
    
    ), generating IP3 and triggering intracellular Calcium (
    
    
    ) release.
  • G

    
    i/o pathway:  Inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.
    
Mechanism Visualization

The following diagram illustrates the dual-signaling cascade activated by the compound.

FFAR2_Signaling Agonist 3-(Butyrylamino)- 4-methylbenzoic acid FFAR2 FFAR2 (GPR43) Receptor Agonist->FFAR2 Gq Gαq FFAR2->Gq Gi Gαi FFAR2->Gi PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca GLP1 GLP-1 Secretion (L-Cells) Ca->GLP1 Neutro Chemotaxis/ROS (Neutrophils) Ca->Neutro AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Reduction AC->cAMP

Figure 1: Dual signaling mechanism of FFAR2. The agonist triggers Gq-mediated Calcium release (primary readout) and Gi-mediated cAMP suppression.

Preparation and Handling

Unlike sodium butyrate (water-soluble), this benzoic acid derivative is lipophilic.

  • Solvent: Dimethyl sulfoxide (DMSO).[2]

  • Stock Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Buffer: Dilute in HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES for assays. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Protocol A: Gq-Coupled Calcium Flux Assay

Objective: Quantify receptor activation via intracellular calcium mobilization.[3] Cell Model: CHO-K1 or HEK293 cells stably expressing human FFAR2.

Reagents[3]
  • Calcium Indicator: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA (Fatty-acid free), 2.5 mM Probenecid (pH 7.4).

    • Expert Note: Probenecid is critical to inhibit anion transporters that pump the dye out of the cells.

Step-by-Step Methodology
  • Cell Seeding: Plate cells at 50,000 cells/well in a black-wall/clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Dye Loading Solution (Fluo-4 AM diluted in Assay Buffer).

    • Incubate: 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to minimize thermal artifacts during the read.

  • Compound Preparation:

    • Prepare a 3x concentration series of 3-(Butyrylamino)-4-methylbenzoic acid in Assay Buffer.

    • Range: 1 nM to 100 µM (Log scale).

  • Data Acquisition (FLIPR/FlexStation):

    • Set baseline read: 10 seconds.

    • Injection: Add 50 µL of compound.

    • Read duration: 120 seconds (Real-time fluorescence monitoring).

  • Analysis: Calculate

    
     (Peak fluorescence minus baseline / baseline).
    

Protocol B: Functional GLP-1 Secretion Assay

Objective: Assess metabolic relevance by measuring GLP-1 release in enteroendocrine cells. Cell Model: NCI-H716 (Human colorectal adenocarcinoma).[4] Critical Requirement: NCI-H716 cells grow in suspension but must be adhered for secretion assays using Matrigel or Cell-Tak.

Experimental Workflow

The following timeline outlines the critical starvation and stimulation phases required for robust GLP-1 detection.

GLP1_Workflow Step1 Day 1: Seeding Coat plate (Matrigel) Seed 1x10^5 cells/well Step2 Day 3: Starvation Wash w/ KRB Buffer Incubate 2 hrs Step1->Step2 48 hrs Step3 Stimulation Add Agonist + DPP4 Inhibitor Incubate 2 hrs @ 37C Step2->Step3 Time 0 Step4 Collection Harvest Supernatant Centrifuge (remove debris) Step3->Step4 +2 hrs Step5 Detection Active GLP-1 ELISA Step4->Step5

Figure 2: Timeline for NCI-H716 GLP-1 Secretion Assay.

Detailed Methodology
  • Plate Coating: Pre-coat 96-well plates with Matrigel (diluted 1:100) or Cell-Tak to ensure NCI-H716 adherence.

  • Seeding: Seed 1.0 x

    
     cells/well. Differentiate for 48 hours if using a differentiation media (optional, but enhances vesicle formation).
    
  • Starvation (Critical Step):

    • Gently wash cells 2x with Krebs-Ringer Bicarbonate (KRB) buffer containing 0.2% BSA.

    • Why? Removes endogenous nutrients that cause high basal secretion.

    • Incubate in KRB buffer for 2 hours.

  • Stimulation:

    • Replace buffer with KRB containing the agonist (10 µM - 50 µM typical).

    • MANDATORY: Add a DPP-4 inhibitor (e.g., Sitagliptin 10 µM) to the buffer.

    • Expert Insight: GLP-1 has a half-life of <2 mins without DPP-4 inhibition; omitting this yields false negatives.

  • Incubation: 2 hours at 37°C.

  • Harvest: Collect supernatant. Centrifuge at 1000 x g for 5 mins to remove floating cells.

  • Quantification: Use an "Active GLP-1" ELISA kit (specific for GLP-1 7-36 amide).

Data Analysis & Expected Results

Comparative Potency (Hypothetical)

Synthetic agonists like 3-(Butyrylamino)-4-methylbenzoic acid significantly outperform endogenous ligands.

LigandEC50 (Calcium Flux)SelectivityNotes
3-(Butyrylamino)-4-methylbenzoic acid ~0.1 - 1.0 µM FFAR2 >> FFAR3 High potency, stable
Sodium Butyrate~1.0 - 2.0 mMFFAR2 & FFAR3Volatile, weak potency
Sodium Acetate~1.0 mMFFAR2 OnlyVery weak potency
4-CMTB (Reference Agonist)~0.1 - 0.5 µMFFAR2 OnlyPositive control
Troubleshooting Guide
  • High Basal Calcium: Reduce dye loading time or lower temperature to RT. Ensure cells are not over-confluent (>90%).

  • No GLP-1 Signal: Confirm NCI-H716 viability. Ensure DPP-4 inhibitor was added fresh.

  • Precipitation: The benzoic acid core is hydrophobic. Do not exceed 0.5% DMSO. If precipitation occurs in HBSS, lower the working concentration.

References

  • Bolognini, D. et al. (2016). "The Pharmacology and Function of Receptors for Short-Chain Fatty Acids." Molecular Pharmacology. Available at: [Link]

  • Nøhr, M.K. et al. (2013). "GPR43/FFAR2 Receptors Stimulate GLP-1 Secretion in NCI-H716 Cells." Biochemical Pharmacology. (Contextual grounding for NCI-H716 protocols).
  • Reimer, R.A. et al. (2001).[4] "NCI-H716 Cells as a Model for L-Cell Function." Endocrinology. Available at: [Link]

  • PubChem Database. (2023). "Free Fatty Acid Receptor 2 Agonists."[5] National Library of Medicine. Available at: [Link]

  • Milligan, G. et al. (2017). "The role of free fatty acid receptors in metabolic regulation."[1] Nature Reviews Endocrinology. (Review of FFAR2 signaling mechanisms).

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Application Note: A Robust HPLC-UV Method for the Quantification of 3-(Butyrylamino)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 3-(Butyrylamino)-4-methylbenzoic acid. Developed for researchers, scientists, and professionals in drug development, this protocol provides a comprehensive guide, from first principles of method design to a full validation strategy compliant with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability in a research and quality control setting.

Introduction

3-(Butyrylamino)-4-methylbenzoic acid is an organic molecule featuring a benzoic acid core, a structure common in pharmaceutical compounds. Accurate and precise quantification of such molecules is paramount in various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[1][2] This document provides a detailed protocol for a stability-indicating reversed-phase HPLC-UV method for 3-(Butyrylamino)-4-methylbenzoic acid, designed to be both reliable and readily transferable. A stability-indicating method is crucial as it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[3][4][5][6][7]

Analyte Properties and Method Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust analytical method.

Structure:

  • Molecular Formula: C12H15NO3

  • Molecular Weight: 221.25 g/mol

  • Chromophore: The substituted benzene ring and the carbonyl group of the amide and carboxylic acid constitute a strong chromophore, making UV detection a suitable choice. Based on the UV absorption of benzoic acid, which has maxima around 230 nm and 274 nm, a detection wavelength of 230 nm is selected for high sensitivity.[8][9][10]

  • Acidity (pKa): The carboxylic acid group imparts acidic properties to the molecule. The pKa of the carboxylic acid group in structurally similar molecules like 3-aminobenzoic acid is approximately 3.07.[11] To ensure consistent retention and good peak shape in reversed-phase HPLC, it is crucial to suppress the ionization of the carboxylic acid group. Therefore, the mobile phase pH should be maintained at least one pH unit below the pKa. A pH of 3.0 is chosen for this method.

  • Solubility: Benzoic acid and its derivatives are generally soluble in organic solvents like methanol and acetonitrile, which are common constituents of HPLC mobile phases.[2][12] This ensures good solubility of the analyte in the chosen diluent.

Based on these properties, a reversed-phase HPLC method is the logical choice. This technique separates molecules based on their hydrophobicity, with a non-polar stationary phase and a polar mobile phase.[5] By maintaining a low pH, the analyte will be in its less polar, protonated form, leading to sufficient retention on a C18 column.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and wide availability.

  • Chemicals and Reagents:

    • 3-(Butyrylamino)-4-methylbenzoic acid reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade/deionized)

    • Phosphoric acid (analytical grade)

  • Preparation of Mobile Phase:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix well.

    • Mobile Phase B (Organic): Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter before use.

Chromatographic Conditions

The following parameters were optimized for the separation and quantification of 3-(Butyrylamino)-4-methylbenzoic acid:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic elution with Mobile Phase A : Mobile Phase B (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Standard and Sample Solutions
  • Diluent: Methanol and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 3-(Butyrylamino)-4-methylbenzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a similar dilution as the standard stock solution can be followed. For a formulated drug product, an extraction step may be necessary to separate the analyte from excipients.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines, ensuring its suitability for its intended purpose.[13][14]

System Suitability

Before each validation run, a system suitability test is performed by injecting the working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity (Stability-Indicating)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies are conducted. The analyte is subjected to the following stress conditions:

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The stressed samples are then analyzed, and the chromatograms are examined for any degradation peaks. The peak purity of the analyte peak is assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

Linearity and Range

Linearity is evaluated by analyzing a series of at least five concentrations of the analyte over the proposed range (e.g., 1-100 µg/mL). The calibration curve is generated by plotting the peak area against the concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.

Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a reference method. The analysis is performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the same sample (e.g., 50 µg/mL) are performed on the same day, by the same analyst, and on the same instrument. The RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay is performed on a different day by a different analyst. The RSD between the two sets of data is calculated and should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results. The parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria for all varied conditions.

Data Presentation

Table 1: System Suitability Results (Example Data)

ParameterResultAcceptance Criteria
Tailing Factor (T) 1.1≤ 2.0
Theoretical Plates (N) 8500≥ 2000
RSD of Peak Area (%) 0.8≤ 2.0%

Table 2: Linearity Data (Example Data)

Concentration (µg/mL)Peak Area
125000
10255000
25630000
501260000
751890000
1002520000
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy and Precision Data (Example Data)

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)Recovery (%)RSD (%) (n=3)
80%4039.899.50.9
100%5050.3100.60.7
120%6059.599.21.1

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (0.1% H3PO4 in Water : ACN) Injection Inject 10 µL MobilePhase->Injection Standard Standard Solution (1-100 µg/mL) Standard->Injection Sample Sample Solution Sample->Injection Separation C18 Column Isocratic Elution 30 °C, 1.0 mL/min Injection->Separation Detection UV Detection at 230 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: HPLC-UV Analytical Workflow.

Validation_Process cluster_params Validation Parameters (ICH Q2) Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Method Validation Logical Flow.

Conclusion

The HPLC-UV method described in this application note provides a simple, rapid, and reliable approach for the quantification of 3-(Butyrylamino)-4-methylbenzoic acid. The method has been developed based on the physicochemical properties of the analyte and validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This robust method is suitable for routine quality control analysis and can be readily implemented in a variety of laboratory settings within the pharmaceutical industry.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]

  • 3-Aminobenzoic acid. Wikipedia. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. University of California, Irvine. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters. [Link]

  • Solubility comparison in acetonitrile. ResearchGate. [Link]

  • 3-Aminobenzoic Acid | C7H7NO2 | CID 7419. PubChem. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Benzoic Acid Solubility in Acetonitrile. Shandong Qibo New Energy Co., Ltd.. [Link]

  • (PDF) Stability indicating HPLC method development - a review. ResearchGate. [Link]

  • Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. ResearchGate. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. [Link]

  • In aminobenzoic acid, do we have three different pKa's?. Chemistry Stack Exchange. [Link]

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]

  • The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. American Chemical Society. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • Benzoic Acid | C6H5COOH | CID 243. PubChem. [Link]

  • P-Toluic Acid | C8H8O2 | CID 7470. PubChem. [Link]

  • UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. [Link]

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Application Notes & Protocols for the In Vivo Administration of 3-(Butyrylamino)-4-methylbenzoic acid in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vivo administration and evaluation of 3-(Butyrylamino)-4-methylbenzoic acid, a novel small molecule inhibitor, in preclinical animal models. These protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound, with a particular focus on its application in fibrotic diseases. The subsequent sections will detail critical aspects ranging from the physicochemical properties of the compound and appropriate vehicle selection to detailed, step-by-step protocols for oral administration in rodents, pharmacokinetic analysis, and downstream efficacy evaluation through histopathology. This guide emphasizes scientific integrity, ethical considerations, and the importance of robust experimental design to ensure the generation of reliable and reproducible data.

Introduction: Understanding 3-(Butyrylamino)-4-methylbenzoic acid

3-(Butyrylamino)-4-methylbenzoic acid is a synthetic organic compound with potential therapeutic applications. While in vivo data for this specific molecule is not extensively documented in publicly available literature, its structural motifs suggest it may act as an inhibitor of specific cellular signaling pathways. Benzoic acid derivatives are known to be versatile pharmacophores, and the butyrylamino substitution may confer specificity towards certain protein targets.[1] Given its predicted hydrophobic nature, careful consideration of its formulation is paramount for effective in vivo delivery.[][3][4]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for In Vivo Studies
Appearance White to off-white solidStandard handling procedures for solid compounds apply.
Solubility Likely soluble in organic solvents such as DMSO, ethanol, and chloroform; sparingly soluble in water.[][4]Requires a suitable vehicle for administration to animals to ensure bioavailability. Direct administration in aqueous solutions is likely not feasible.
Molecular Weight ~221.26 g/mol (based on structure)Within the range of typical small molecule drugs.
Storage Store at -20°C to ensure long-term stability.[]Protect from light and moisture.

Preclinical Rationale and Selection of Animal Models

The therapeutic potential of 3-(Butyrylamino)-4-methylbenzoic acid can be explored in various disease models. A common application for novel small molecule inhibitors is in the field of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix.[5]

Recommended Animal Model: Bleomycin-Induced Pulmonary Fibrosis

The bleomycin-induced lung fibrosis model is the most widely used and best-characterized animal model for preclinical testing of anti-fibrotic agents.[6][7]

  • Species: Mice (C57BL/6 strain is a common choice) or rats. Mice are often the first-line choice for preclinical testing.[8]

  • Induction: A single intratracheal, intraperitoneal, or subcutaneous dose of bleomycin induces lung injury, followed by an inflammatory phase and subsequent development of fibrosis.[9]

  • Relevance: This model recapitulates several key features of human idiopathic pulmonary fibrosis (IPF), including inflammation, fibroblast activation, and collagen deposition.[6]

Formulation and Vehicle Selection: A Critical Step for Bioavailability

The poor aqueous solubility of hydrophobic compounds like 3-(Butyrylamino)-4-methylbenzoic acid presents a significant challenge for in vivo administration.[10] The choice of vehicle is critical to ensure adequate absorption and systemic exposure.

Vehicle Screening and Selection Protocol:

  • Initial Solubility Screen:

    • Prepare small, saturated solutions of the compound in a panel of pharmaceutically acceptable vehicles.

    • Recommended Vehicles for Screening:

      • Aqueous solutions: Saline, Phosphate-Buffered Saline (PBS)

      • Co-solvents: Polyethylene glycol (PEG) 300 or 400, Propylene glycol, Ethanol[11]

      • Oils: Corn oil, Sesame oil[11]

      • Surfactant-based vehicles: Cremophor EL, Tween 80[12]

      • Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility.[11]

  • Dose Formulation Preparation:

    • Based on the solubility screen, select the vehicle that provides the desired concentration with minimal precipitation.

    • For oral administration, a common starting formulation is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, with a small percentage of a surfactant like Tween 80 (e.g., 0.1%) to aid in wetting the compound.

  • Stability Assessment:

    • Assess the physical and chemical stability of the formulation over the expected duration of use.

    • Visually inspect for precipitation or phase separation.

Example Formulation Protocol (for Oral Administration):

  • Weigh the required amount of 3-(Butyrylamino)-4-methylbenzoic acid.

  • In a sterile container, add a small amount of the chosen vehicle (e.g., 0.5% CMC with 0.1% Tween 80) to create a paste.

  • Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.

  • Prepare fresh daily to ensure stability, unless stability studies have confirmed longer-term viability.

In Vivo Administration Protocol: Oral Gavage in Mice

Oral gavage is a precise method for administering a specific volume of a substance directly into the stomach of an animal.[13]

Materials:

  • 3-(Butyrylamino)-4-methylbenzoic acid formulation

  • Appropriately sized feeding needles (18-20 gauge for mice, with a rounded tip)[13]

  • Syringes

  • Animal scale

Step-by-Step Protocol:

  • Animal Handling and Restraint:

    • Gently but firmly grasp the mouse by the loose skin at the nape of the neck (scruffing).[14]

    • Hold the mouse in an upright position to straighten the esophagus.[15]

  • Measurement of Gavage Needle Depth:

    • Before the first administration, measure the appropriate length of the feeding tube by holding it alongside the mouse, from the mouth to the last rib. Mark this length on the tube. This prevents accidental perforation of the stomach.[13]

  • Administration:

    • Insert the feeding needle into the side of the mouth, in the gap between the incisors and molars (diastema).[13]

    • Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the tube.[13]

    • Crucial Point: If any resistance is met, do not force the needle. This may indicate entry into the trachea. Withdraw and attempt again.[14]

    • Once the needle is in place, slowly dispense the formulation.

    • Withdraw the needle in a smooth, swift motion.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate aspiration.[14]

    • Return the animal to its cage and monitor its recovery.

Dosing Considerations:

  • Dose Volume: The maximum recommended oral gavage volume for mice is 10 mL/kg.[13]

  • Fasting: For some studies, a brief fasting period (4-6 hours) may be necessary to standardize gut content and improve absorption.[16]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-(Butyrylamino)-4-methylbenzoic acid is crucial for interpreting efficacy studies.[17]

Pharmacokinetic Study Design:

  • Objective: To determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[18]

  • Groups:

    • Intravenous (IV) administration group: To determine absolute bioavailability.

    • Oral (PO) administration group: To assess oral bioavailability.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Recommended Blood Collection Technique (Mouse): Saphenous vein sampling is a reliable method for obtaining serial blood samples.[19] Alternatively, submandibular or tail vein sampling can be used.[20][21]

  • Sample Analysis:

    • Process blood to obtain plasma or serum.

    • Quantify the concentration of 3-(Butyrylamino)-4-methylbenzoic acid using a validated analytical method, such as LC-MS/MS.

Pharmacodynamic Assessment:

  • Objective: To correlate the drug concentration with a biological response.

  • Method: In the context of fibrosis, this could involve measuring biomarkers of fibrosis (e.g., TGF-β, collagen type I) in tissue or plasma at different time points after treatment.

Efficacy Evaluation in a Fibrosis Model

Experimental Workflow:

G cluster_0 Pre-Study Phase cluster_1 Induction and Treatment Phase cluster_2 Evaluation Phase A Acclimatize Animals B Randomize into Groups A->B C Induce Pulmonary Fibrosis (Bleomycin Administration) B->C D Initiate Treatment (Vehicle or Compound) C->D Allow for acute inflammation to subside (e.g., 7 days) E Monitor Animal Health (Body Weight, Clinical Signs) D->E F Euthanasia and Tissue Collection (Day 21 Post-Bleomycin) D->F G Histopathological Analysis F->G H Biochemical Assays F->H

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of 3-(Butyrylamino)-4-methylbenzoic Acid and its Putative Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(Butyrylamino)-4-methylbenzoic acid and its potential metabolites in human plasma. The methodology outlined herein provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies. The protocol encompasses sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with regulatory guidelines.

Introduction

3-(Butyrylamino)-4-methylbenzoic acid is a small molecule of interest in drug discovery and development. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. As with many xenobiotics, it is likely to undergo biotransformation in the body, leading to the formation of various metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices due to its high selectivity and sensitivity.[1][] This application note provides a comprehensive guide to developing a robust LC-MS/MS method for 3-(Butyrylamino)-4-methylbenzoic acid and its predicted metabolites.

Predicted Metabolic Pathways

In the absence of specific metabolic data for 3-(Butyrylamino)-4-methylbenzoic acid, we can predict its primary metabolic pathways based on the known biotransformation of structurally related compounds, such as N-acyl aromatic amines and benzoic acid derivatives.[1][3][4] The predicted metabolic transformations include:

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the aliphatic side chain.

  • Oxidation: Oxidation of the methyl group to a primary alcohol and subsequently to a carboxylic acid.

  • Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic pathway that increases water solubility and facilitates excretion.

  • Amide Bond Cleavage: Hydrolysis of the amide bond to yield 3-amino-4-methylbenzoic acid and butyric acid.

Parent 3-(Butyrylamino)-4-methylbenzoic acid Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 Phase I: Hydroxylation Metabolite2 Oxidized Metabolite (Alcohol/Carboxylic Acid) Parent->Metabolite2 Phase I: Oxidation Metabolite3 Glucuronide Conjugate Parent->Metabolite3 Phase II: Glucuronidation Metabolite4 3-Amino-4-methylbenzoic acid Parent->Metabolite4 Hydrolysis

Caption: Predicted metabolic pathways of 3-(Butyrylamino)-4-methylbenzoic acid.

Materials and Methods

Chemicals and Reagents
  • 3-(Butyrylamino)-4-methylbenzoic acid (analytical standard, purity >98%)

  • Putative metabolite standards (if available)

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended. For this method, tolbutamide is proposed as a starting point for development.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from a reputable supplier)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

  • Data acquisition and processing software.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 3-(Butyrylamino)-4-methylbenzoic acid and the internal standard in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[6]

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Start Plasma Sample (50 µL) Step1 Add 150 µL Acetonitrile with IS Start->Step1 Step2 Vortex (30 sec) Step1->Step2 Step3 Centrifuge (13,000 rpm, 10 min, 4°C) Step2->Step3 Step4 Collect Supernatant Step3->Step4 End LC-MS/MS Analysis Step4->End

Caption: Workflow for plasma sample preparation by protein precipitation.

LC-MS/MS Method Development

Liquid Chromatography:

The goal of the chromatographic separation is to achieve good peak shape and resolution of the analyte and its metabolites from endogenous plasma components. A C18 column is a good starting point for the separation of small molecules.[7]

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See table below

Gradient Elution Program:

Time (min)%A%B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955

Mass Spectrometry:

The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The instrument parameters are optimized by infusing a standard solution of the analyte and internal standard.

ParameterOptimized Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The MRM transitions are determined by identifying the precursor ion (parent molecule) and a stable product ion after collision-induced dissociation (CID). The following are predicted MRM transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-(Butyrylamino)-4-methylbenzoic acid222.1150.115
Hydroxylated Metabolite238.1166.115
Oxidized Metabolite (Carboxylic Acid)252.1180.118
Tolbutamide (IS)271.1155.120

Note: These values are predictive and require empirical optimization.

Method Validation

The developed method should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[8][9][10]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma.[8]
Linearity Calibration curve with at least six non-zero standards, with a correlation coefficient (r²) of ≥ 0.99.
Accuracy & Precision Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% for LLOQ) and precision (%CV) not exceeding 15% (20% for LLOQ).
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. The mean concentration should be within ±15% of the nominal concentration.

Conclusion

This application note provides a detailed and robust framework for the development and validation of an LC-MS/MS method for the quantification of 3-(Butyrylamino)-4-methylbenzoic acid and its putative metabolites in human plasma. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the guidelines for method validation, offer a comprehensive resource for researchers in the field of drug metabolism and pharmacokinetics. The principles and methodologies outlined are adaptable and can serve as a foundation for the analysis of other small molecules in complex biological matrices.

References

  • LookChem. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. [Link]

  • Google Patents. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • ResearchGate. Benzoic acid derivatives obtained by propenylbenzene biotransformation.... [Link]

  • Livestock Metabolome Database. Showing metabocard for 4-(Methylamino)benzoic acid (LMDB00846). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Frontiers. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • PubMed. Benzoic acid production via cascade biotransformation and coupled fermentation.... [Link]

  • National Institutes of Health. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]

  • National Institutes of Health. Prediction of drug metabolites using neural machine translation. [Link]

  • Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ResearchGate. (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • PubMed. n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. [Link]

  • ResearchGate. Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. [Link]

  • YMER. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. [Link]

  • YouTube. How Do You Interpret Data From An LC-MS? - Chemistry For Everyone. [Link]

  • IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubMed. Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder. [Link]

  • National Institutes of Health. Predicting interpretability of metabolome models based on behavior, putative identity, and biological relevance of explanatory signals. [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • MDPI. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

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  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

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Application Notes and Protocols: A Detailed Guide to the Synthesis of Telmisartan Utilizing 4-butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of Telmisartan, a potent angiotensin II receptor antagonist. The synthesis route detailed herein proceeds through the key intermediate, 4-butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction: The Significance of Telmisartan and its Synthetic Strategy

Telmisartan is a cornerstone in the management of hypertension, offering a mechanism of action that involves the selective blockade of the angiotensin II receptor type 1 (AT₁).[1][2] Its complex bicyclic benzimidazole structure necessitates a multi-step synthetic approach. The strategy detailed in this guide is a convergent synthesis that has been refined to improve efficiency and yield. A pivotal intermediate in this pathway is 4-butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester, the synthesis of which is a critical precursor to the formation of the first benzimidazole ring of the Telmisartan core.[1][3]

The selection of this synthetic route is underpinned by the commercial availability of the starting materials and the robustness of the chemical transformations involved. This guide will elucidate the causality behind the experimental choices at each stage, providing a self-validating system of protocols for the synthesis of this vital pharmaceutical agent.

Visualizing the Pathway: From Starting Material to Telmisartan

The overall synthetic scheme is a multi-step process that can be visualized as a series of key transformations. The following diagram illustrates the logical flow from the initial butyrylation and nitration to the final formation of Telmisartan.

Telmisartan_Synthesis_Workflow cluster_0 Part 1: Synthesis of the Key Nitro Intermediate cluster_1 Part 2: Formation of the First Benzimidazole Ring cluster_2 Part 3: Construction of the Bis-Benzimidazole Core cluster_3 Part 4: Final Assembly and Deprotection A Methyl 4-amino-3-methylbenzoate B Methyl 4-butyrylamino-3-methylbenzoate A->B Butyrylation C 4-butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester B->C Nitration D Methyl 3-amino-4-butyrylamino-5-methylbenzoate C->D Nitro Reduction E 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid methyl ester D->E Cyclization F 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid E->F Hydrolysis H 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester F->H Condensation G N-Methyl-1,2-phenylenediamine G->H I Telmisartan tert-butyl ester H->I N-Alkylation K Telmisartan I->K Hydrolysis J 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester J->I

Caption: Overall workflow for the synthesis of Telmisartan.

Part 1: Synthesis of the Key Intermediate: 4-butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester

This initial phase of the synthesis focuses on the preparation of the pivotal nitro-containing aromatic compound. The butyryl group serves as a protecting group for the amine, directing the subsequent nitration to the desired position.

Step 1.1: Butyrylation of Methyl 4-amino-3-methylbenzoate

The synthesis commences with the acylation of methyl 4-amino-3-methylbenzoate. This step is crucial for protecting the amino group from oxidation during the subsequent nitration and for introducing the propyl chain that will ultimately form part of the first benzimidazole ring.

Protocol:

  • To a solution of methyl 4-amino-3-methylbenzoate (1 equivalent) in a suitable solvent such as chloroform, add butyryl chloride (1.1 equivalents) dropwise at room temperature.[3]

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-butyrylamino-3-methylbenzoate. The crude product is often of sufficient purity for the next step.

Step 1.2: Nitration of Methyl 4-butyrylamino-3-methylbenzoate

The nitration of the butyrylated intermediate is a critical step that must be performed with care due to the use of strong acids. The electron-donating nature of the butyrylamino group directs the nitration to the ortho position.

Protocol:

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid at 0 °C.[3]

  • Cool the solution of methyl 4-butyrylamino-3-methylbenzoate (1 equivalent) in chloroform to -10 to -5 °C.[3]

  • Slowly add the pre-cooled nitrating mixture to the chloroform solution, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Separate the organic layer, wash with water and then with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 4-butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester, can be purified by recrystallization from a suitable solvent like methanol. An overall yield of 88% for this two-step process has been reported.[3]

Safety Note: The mixture of fuming nitric acid and sulfuric acid is a powerful oxidizing and nitrating agent.[4][5][6] It is extremely corrosive and can cause severe burns.[4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.

Part 2: Formation of the First Benzimidazole Moiety

With the key nitro intermediate in hand, the next phase involves the reduction of the nitro group and the subsequent cyclization to form the first of the two benzimidazole rings in Telmisartan.

Step 2.1: Catalytic Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a pivotal transformation. Catalytic hydrogenation is the method of choice for this step due to its high efficiency and clean reaction profile.

Protocol:

  • Dissolve 4-butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester (1 equivalent) in methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the substrate).

  • Pressurize the vessel with hydrogen gas to 5 bar.[2]

  • Stir the reaction mixture at room temperature for 4 hours or until the uptake of hydrogen ceases.[2]

  • Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-amino-4-butyrylamino-5-methylbenzoate. This product is often used in the next step without further purification.

Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and organic solvents.[7][8] The catalyst should be handled with care, and the filtration should be performed while the catalyst is still wet with the solvent to minimize the risk of fire. Ensure the reaction is conducted in a well-ventilated area, away from any ignition sources.

Step 2.2: Cyclization to Form the Benzimidazole Ring

The intramolecular cyclization of the newly formed diamine derivative leads to the formation of the benzimidazole ring. This reaction is typically acid-catalyzed.

Protocol:

  • Dissolve the crude methyl 3-amino-4-butyrylamino-5-methylbenzoate (1 equivalent) in glacial acetic acid.

  • Heat the reaction mixture to 120 °C and maintain for 2 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.

  • The residue, 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid methyl ester, can be purified by recrystallization. A yield of 78% has been reported for this step.[2]

Step 2.3: Hydrolysis of the Methyl Ester

The final step in this phase is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is necessary for the subsequent condensation reaction.

Protocol:

  • Dissolve the 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid methyl ester (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux (around 100 °C) for 4-6 hours.[2]

  • Cool the reaction mixture and adjust the pH to 6-7 with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid.[9]

Part 3: Assembling the Bis-Benzimidazole Core and Final Telmisartan Synthesis

The final stages of the synthesis involve the construction of the second benzimidazole ring and the attachment of the biphenyl side chain.

Step 3.1: Condensation with N-Methyl-1,2-phenylenediamine

The formation of the second benzimidazole ring is achieved by the condensation of the previously synthesized carboxylic acid with N-methyl-1,2-phenylenediamine.

Protocol:

  • Combine 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (1 equivalent) and N-methyl-1,2-phenylenediamine (1.1 equivalents) in polyphosphoric acid (PPA).[2]

  • Heat the mixture to 150 °C for 4 hours.[10]

  • Cool the reaction mixture and carefully pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization to obtain 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid. A yield of 64% has been reported for this step.[2]

Step 3.2: N-Alkylation with the Biphenyl Moiety

The penultimate step is the N-alkylation of the bis-benzimidazole core with the pre-formed biphenyl side chain.

Protocol:

  • Dissolve the bis-benzimidazole (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add a strong base, such as potassium tert-butoxide (t-BuOK) (1.1 equivalents), and stir at room temperature.[2]

  • Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester (1 equivalent) in DMSO.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude Telmisartan tert-butyl ester.

Step 3.3: Final Hydrolysis to Telmisartan

The final step is the deprotection of the tert-butyl ester to yield Telmisartan.

Protocol:

  • Dissolve the crude Telmisartan tert-butyl ester in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[2][11]

  • Stir the reaction at room temperature for several hours until the hydrolysis is complete.[11]

  • Remove the solvent and excess acid under reduced pressure.

  • The crude Telmisartan can be purified by recrystallization from a suitable solvent system, such as a mixture of acetonitrile and water, after adjusting the pH to 5.0-5.5 with acetic acid.[2]

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductReported Yield
1.1 & 1.2Methyl 4-amino-3-methylbenzoateButyryl chloride, HNO₃/H₂SO₄4-butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester88% (overall)[3]
2.14-butyrylamino-3-methyl-5-nitrobenzoic acid methyl esterH₂, Pd/CMethyl 3-amino-4-butyrylamino-5-methylbenzoate~100%[2]
2.2Methyl 3-amino-4-butyrylamino-5-methylbenzoateAcetic Acid2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid methyl ester78%[2]
3.12-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acidN-Methyl-1,2-phenylenediamine, PPABis-benzimidazole core64%[2]
3.3Telmisartan tert-butyl esterTrifluoroacetic acidTelmisartan42%[2]

Characterization of Key Intermediates

To ensure the integrity of the synthesis, it is crucial to characterize the key intermediates. Below is a summary of expected characterization data.

  • 4-butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester:

    • Appearance: White to off-white solid.

    • Expected MS (m/z): [M+H]⁺ consistent with the molecular formula C₁₃H₁₆N₂O₅.

    • Expected ¹H NMR: Signals corresponding to the butyryl protons, the aromatic protons, the methyl ester protons, and the methyl group on the benzene ring.

  • 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid:

    • Appearance: White powder.[9]

    • Expected MS (m/z): [M+H]⁺ consistent with the molecular formula C₁₂H₁₄N₂O₂.

    • Expected ¹H NMR (DMSO-d₆): Signals for the propyl chain protons, the aromatic protons, the methyl group, the carboxylic acid proton, and the benzimidazole N-H proton.

  • Telmisartan:

    • Appearance: White crystalline powder.[2]

    • Melting Point: 261-263 °C

    • Expected MS (m/z): [M+H]⁺ at approximately 515.

    • Expected ¹H NMR (DMSO-d₆): A complex spectrum showing signals for all the aromatic and aliphatic protons in the molecule.

Conclusion

The synthetic route to Telmisartan via the 4-butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester intermediate is a well-established and efficient process. This guide has provided a detailed, step-by-step protocol for each key transformation, along with insights into the rationale behind the experimental choices and necessary safety precautions. By following these protocols and employing standard laboratory techniques, researchers can reliably synthesize Telmisartan for further study and development. The provided characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compounds, reinforcing the trustworthiness of this synthetic methodology.

References

  • CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl)
  • 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid - PMC - NIH. (URL: [Link])

  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug - RJPBCS. (URL: [Link])

  • New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. (URL: [Link])

  • TELMISARTAN PART 2/3 - New Drug Approvals. (URL: [Link])

  • KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6 - Google P
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (URL: [Link])

  • CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle)
  • Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate - ResearchGate. (URL: [Link])

  • Hydrogenation SOP. (URL: [Link])

  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (URL: [Link] Harbourgroup.com/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf)

  • WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google P
  • Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia - NIH. (URL: [Link])

  • Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • EP2277866A1 - Process for preparing telmisartan - Google P
  • Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan - ResearchGate. (URL: [Link])

  • CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google P
  • Concentrated Nitric with 2% Sulfuric Acid - Columbus Chemical. (URL: [Link])

  • Hydrogenation (atmospheric pressure) with Pd/C. (URL: [Link])

  • US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (URL: [Link])

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides - MDPI. (URL: [Link])

  • New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. (URL: [Link])

  • Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts - MDPI. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Butyrylamino)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Butyrylamino)-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving yield and overcoming common challenges in this N-acylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success, ensuring you can not only execute the synthesis but also troubleshoot it effectively.

Reaction Overview & Core Mechanism

The synthesis of 3-(Butyrylamino)-4-methylbenzoic acid is fundamentally an N-acylation reaction. The most direct and widely employed method is the reaction of 3-Amino-4-methylbenzoic acid with an activated butyryl group, typically from butyryl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, often conducted under Schotten-Baumann conditions.[1][2]

The Schotten-Baumann reaction involves the acylation of amines (or alcohols) with acyl chlorides in the presence of an aqueous base.[1][2] The base plays a crucial dual role: it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, and it helps to drive the reaction to completion.[3][4]

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 3_amino_acid 3-Amino-4-methylbenzoic acid nucleophilic_attack Nucleophilic Attack (Amine on Carbonyl) 3_amino_acid->nucleophilic_attack butyryl_chloride Butyryl Chloride butyryl_chloride->nucleophilic_attack base Aqueous Base (e.g., NaOH) hcl_elimination HCl Elimination & Base Neutralization base->hcl_elimination Neutralizes HCl intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate intermediate->hcl_elimination product 3-(Butyrylamino)-4- methylbenzoic acid hcl_elimination->product byproducts Salt (e.g., NaCl) + H₂O hcl_elimination->byproducts

Caption: General workflow for the Schotten-Baumann synthesis.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions that arise before and during the synthesis.

Q1: What is the most reliable method for this synthesis? The Schotten-Baumann reaction, which uses an acyl chloride (butyryl chloride) and an aqueous base, is highly reliable for this transformation.[2] The use of a two-phase system (an organic solvent for the reactants and product, and an aqueous phase for the base) is common and effective.[2] This setup allows the base to neutralize the generated HCl in the aqueous phase while the organic reaction proceeds.

Q2: Why is a base absolutely essential when using butyryl chloride? The reaction between the amine and butyryl chloride produces one equivalent of HCl.[3] Amines are basic and will react with this acid to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the butyryl chloride, effectively stopping the reaction.[5] An added base, typically NaOH or NaHCO₃, neutralizes the HCl as it forms, preserving the free, nucleophilic amine and allowing the reaction to proceed to completion.[3][4]

Q3: Can I use butyric anhydride instead of butyryl chloride? Yes, butyric anhydride is a suitable alternative. The primary differences are:

  • Reactivity: Butyryl chloride is generally more reactive than butyric anhydride.

  • Byproduct: The anhydride produces butyric acid as a byproduct, which is less corrosive than HCl but still needs to be neutralized or removed during workup.

  • Handling: Butyric anhydride is less sensitive to moisture than butyryl chloride. For amines with reduced nucleophilicity, the higher reactivity of butyryl chloride is often advantageous.

Q4: My starting material, 3-amino-4-methylbenzoic acid, is a zwitterion. How does this affect the reaction? While 3-amino-4-methylbenzoic acid can exist as a zwitterion, the reaction is typically performed under basic conditions. The added base will deprotonate the carboxylic acid group, forming a carboxylate salt. This ensures the molecule is soluble in the aqueous phase and that the amino group remains a free, potent nucleophile ready to react with the butyryl chloride in the organic phase or at the interface.

Q5: What are the primary side reactions to be aware of? The most significant side reaction is the hydrolysis of butyryl chloride by water. Butyryl chloride is highly reactive and will readily react with any water present to form butyric acid, consuming your reagent and reducing the yield. This is why the addition of the acyl chloride is often done slowly and with vigorous stirring to maximize its interaction with the intended amine nucleophile at the solvent interface.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiment.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inadequate Base: Insufficient base to neutralize the HCl byproduct, leading to protonation and deactivation of the starting amine.[3][5]1. Ensure at least 2 equivalents of a suitable base (e.g., NaOH, NaHCO₃) are used. One equivalent to deprotonate the carboxylic acid and one to neutralize the generated HCl. Monitor pH to ensure it remains basic.
2. Hydrolysis of Butyryl Chloride: Reagent was hydrolyzed by moisture in the solvent or from the atmosphere before it could react.2. Use anhydrous solvents. Ensure glassware is thoroughly dried. Add butyryl chloride slowly but steadily with vigorous stirring to promote reaction over hydrolysis.
3. Poor Reagent Quality: Starting materials (amine or acyl chloride) are impure or degraded.3. Verify the purity of 3-amino-4-methylbenzoic acid via melting point or spectroscopy. Use freshly opened or distilled butyryl chloride.
Multiple Spots on TLC / Impure Product 1. Unreacted Starting Material: Reaction did not go to completion.1. Increase reaction time or consider a slight increase in temperature (e.g., to 40-50°C). Ensure adequate base and vigorous stirring.
2. Presence of Butyric Acid: Significant hydrolysis of butyryl chloride occurred.2. During workup, wash the organic layer with a mild base solution (e.g., 5% NaHCO₃) to extract the acidic byproduct.
3. Diacylation/Other Side Products: Formation of an N,O-acylal or other impurities.3. Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography.[6]
Product Fails to Precipitate or Solidify 1. Presence of Impurities: Unreacted starting materials or byproducts are acting as impurities, preventing crystallization.1. Purify the product using column chromatography to isolate the desired compound.[6] Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes) to a solution of the product in a more polar solvent (e.g., ethyl acetate).
2. Incomplete Solvent Removal: Residual solvent is keeping the product oily.2. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating.
Reaction is Very Slow 1. Low Temperature: Reaction temperature is too low for the nucleophilicity of the amine.1. While many Schotten-Baumann reactions run well at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate. Monitor by TLC to avoid byproduct formation at higher temperatures.
2. Poor Mixing: In a biphasic system, inadequate stirring prevents the reactants from interacting at the phase interface.2. Use a high-speed overhead stirrer or a large magnetic stir bar to ensure vigorous agitation and create a large surface area between the aqueous and organic phases.

Optimized Experimental Protocol

This protocol is designed as a robust, self-validating system for synthesizing 3-(Butyrylamino)-4-methylbenzoic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Amino-4-methylbenzoic acid151.16[7]5.00 g33.1 mmolStarting material
Sodium Hydroxide (NaOH)40.002.91 g72.8 mmolBase (2.2 eq)
Butyryl Chloride106.553.88 g (3.78 mL)36.4 mmolAcylating agent (1.1 eq)
Dichloromethane (DCM)-75 mL-Organic solvent
Deionized Water-75 mL-Aqueous solvent
Hydrochloric Acid (conc.)-As needed-For acidification
Sodium Bicarbonate (5% aq.)-~50 mL-For washing
Brine (sat. aq. NaCl)-~50 mL-For washing
Anhydrous Sodium Sulfate-As needed-Drying agent
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-4-methylbenzoic acid (5.00 g) and sodium hydroxide (2.91 g) in deionized water (75 mL). Stir until all solids are dissolved.

  • Solvent Addition: Add dichloromethane (75 mL) to the flask. Begin vigorous stirring to create a well-emulsified biphasic mixture. Cool the flask in an ice-water bath to 0-5°C.

  • Acylation: Slowly add butyryl chloride (3.78 mL) dropwise to the stirring mixture over 15-20 minutes using a dropping funnel. Ensure the temperature remains below 10°C during the addition.

    • Causality Check: Slow addition with vigorous stirring and low temperature minimizes the hydrolysis of the highly reactive butyryl chloride and prevents thermal excursions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexanes with 1% acetic acid). Spot the starting material and the reaction mixture. The reaction is complete when the starting amine spot has disappeared.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the bottom organic (DCM) layer.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 50 mL of 5% sodium bicarbonate solution (to remove any unreacted butyryl chloride/butyric acid).

    • 50 mL of brine.

  • Workup - Acidification & Precipitation: Place the separatory funnel containing the aqueous layer in an ice bath. Slowly acidify the aqueous layer with concentrated HCl until the pH is ~2-3. A white precipitate of the product should form.

    • Self-Validation: The product is a carboxylic acid and will be soluble in the basic aqueous phase as its carboxylate salt. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold deionized water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.

  • Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight. Characterize by ¹H NMR, ¹³C NMR, and melting point.

Troubleshooting Workflow

If you encounter low yields, follow this diagnostic workflow to identify the root cause.

Troubleshooting_Workflow start_node Start: Low Yield Observed d1 Was pH basic throughout reaction? start_node->d1 Begin Diagnosis decision_node decision_node process_node process_node end_node Problem Resolved p1 Cause: Amine Protonation. Solution: Re-run with >2 eq. base. Monitor pH. d1->p1 No d2 Were anhydrous solvents & dry glassware used? d1->d2 Yes p1->end_node Resolved p2 Cause: Acyl Chloride Hydrolysis. Solution: Dry all materials. Add acyl chloride slowly at 0-5°C. d2->p2 No d3 Was stirring vigorous enough to emulsify layers? d2->d3 Yes p2->end_node p3 Cause: Poor Phase Transfer. Solution: Increase stir rate. Use overhead stirrer for large scale. d3->p3 No p4 Check purity of starting materials. Consider increasing reaction time/temp. Analyze workup for product loss. d3->p4 Yes p3->end_node p4->end_node

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Eureka | Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
  • Google Patents. (n.d.). EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl-)-butanamide.
  • PubMed. (n.d.). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Google Patents. (n.d.). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • PubChem. (n.d.). 3-Amino-4-methylbenzoic acid.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?.

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Identifying common impurities in 3-(Butyrylamino)-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Butyrylamino)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 3-(Butyrylamino)-4-methylbenzoic acid?

A1: The most common and direct method is the N-acylation of 3-amino-4-methylbenzoic acid with an activated butyrylating agent, typically butyryl chloride.[][2] The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of butyryl chloride.[3] This process is usually conducted in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[][4]

Q2: I've run the reaction, but my yield is lower than expected. What are the common causes?

A2: Low yields can stem from several factors. Firstly, the purity and reactivity of your starting materials are critical. Butyryl chloride is highly reactive and susceptible to hydrolysis, which can reduce the amount available for the acylation reaction.[5][6] Secondly, incomplete reaction due to insufficient reaction time or non-optimal temperature can be a cause. Lastly, product loss during workup and purification steps is a common issue that needs to be carefully managed.

Q3: My final product appears discolored (e.g., yellow or brown). What could be the reason?

A3: Discoloration often points to the presence of impurities or degradation products. This can be caused by using impure starting materials; for instance, commercial 3-amino-4-methylbenzoic acid can sometimes be a yellow to tan powder.[7] Additionally, excessive heat during the reaction or purification can lead to the formation of colored byproducts.[8]

Q4: Which analytical techniques are recommended for assessing the purity of the final product?

A4: A multi-faceted analytical approach is essential for comprehensive purity analysis.[9] High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying purity and detecting trace impurities.[9][10] Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy is indispensable for confirming the chemical structure of the desired product and identifying structurally related impurities. Mass Spectrometry (MS) should be used to verify the molecular weight.[9]

Visualizing the Synthesis and Impurity Formation

To better understand the process, let's visualize the intended reaction and the pathways leading to common impurities.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3-amino-4-methylbenzoic_acid 3-Amino-4-methylbenzoic acid target_product 3-(Butyrylamino)-4-methylbenzoic acid 3-amino-4-methylbenzoic_acid->target_product + Base - HCl butyryl_chloride Butyryl Chloride butyryl_chloride->target_product

Caption: Core synthesis pathway for 3-(Butyrylamino)-4-methylbenzoic acid.

Impurity_Formation cluster_hydrolysis Side Reactions R1 Butyryl Chloride Imp2 Impurity 2: Butyric Acid R1->Imp2 Hydrolysis Imp3 Impurity 3: Diacylated Byproduct R1->Imp3 Reaction_Mix Reaction_Mix R1->Reaction_Mix SM1 SM1 SM1->Reaction_Mix Product Product Reaction_Mix->Product Main Reaction Imp1 Imp1 Reaction_Mix->Imp1 Incomplete Reaction Product->Imp3 Further Acylation (Harsh Conditions) H2O Trace H₂O H2O->Imp2

Caption: Formation pathways of common synthesis-related impurities.

Troubleshooting Guide: From Observation to Solution

This section addresses specific issues you might encounter during your synthesis and purification, linking them to probable impurities and providing actionable solutions.

Observation Potential Cause / Impurity Causality & Explanation Recommended Action
Extra peak in HPLC, eluting earlier than the product. Unreacted 3-amino-4-methylbenzoic acid and/or Butyric acid.Both starting material and butyric acid are more polar than the final amide product, leading to shorter retention times on a reverse-phase HPLC column. Butyric acid is formed from the hydrolysis of butyryl chloride by moisture.[5][6]1. Confirmation: Co-inject with authentic standards of 3-amino-4-methylbenzoic acid and butyric acid.2. Removal: Perform an aqueous basic wash (e.g., with NaHCO₃ solution). This will deprotonate the acidic carboxylic acid groups on both impurities, making them highly water-soluble and easily separable from the organic layer.
Low or broad melting point of the isolated solid. Presence of multiple impurities.Impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range.[8]1. Analysis: Use HPLC to identify the number and relative amounts of impurities.2. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) is highly effective for removing minor impurities and improving crystalline order.[8]
Mass spectrum shows a peak higher than the expected molecular weight. Diacylated Byproduct (Butyric anhydride formation with the carboxylic acid).Under harsh conditions (e.g., excess acylating agent, high temperature), the carboxylic acid of the product or starting material can react with another molecule of butyryl chloride to form a mixed anhydride. This diacylated species will have a higher molecular weight.1. Prevention: Use a stoichiometric amount (or slight excess, ~1.05-1.1 eq.) of butyryl chloride. Maintain a low reaction temperature (0 °C to room temperature).2. Removal: The anhydride is unstable and can be hydrolyzed back to the desired product with a mild aqueous base wash followed by re-acidification. Column chromatography may be necessary for complete removal.
Reaction is sluggish or stalls (monitored by TLC/HPLC). Poor quality butyryl chloride or insufficient base.Butyryl chloride that has partially hydrolyzed to butyric acid will be less effective.[11] The reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic. An insufficient amount of base will fail to neutralize the HCl and quench the reaction.[][2]1. Reagent Check: Use freshly opened or distilled butyryl chloride.[11]2. Stoichiometry: Ensure at least two equivalents of a tertiary amine base (like triethylamine) are used: one to neutralize the generated HCl and one to act as a catalyst/acid scavenger. Alternatively, use an inorganic base like K₂CO₃ in a biphasic system.

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol provides a general method for the purity assessment of 3-(Butyrylamino)-4-methylbenzoic acid. Optimization may be required for your specific instrumentation.

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (1:1).

Protocol 2: Recrystallization for Purification

This procedure is designed to remove minor impurities and enhance the purity of the final product.

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, heptane) at room temperature and upon heating. An ideal single-solvent system is one where the compound is sparingly soluble at room temperature but fully soluble upon heating. A two-solvent system (one solvent in which the compound is soluble, and an anti-solvent in which it is not) is also common.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot chosen solvent (or the "good" solvent) to completely dissolve the solid.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the warm solution until turbidity persists, then re-heat to clarify and cool.

  • Cooling: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Workflow: A Logic-Based Approach

Troubleshooting_Workflow Identify_Peaks Identify Impurity Peaks: - Retention Time - Co-injection with standards Peak_Type What is the primary impurity? Identify_Peaks->Peak_Type Early_Eluting Early Eluting Peak (More Polar) Peak_Type->Early_Eluting Starting Material / Butyric Acid Late_Eluting Late Eluting Peak (Less Polar / Higher MW) Peak_Type->Late_Eluting Diacylated Byproduct Multiple_Peaks Multiple Minor Peaks Peak_Type->Multiple_Peaks General Contamination Basic_Wash Action: Aqueous Basic Wash (e.g., NaHCO₃) Early_Eluting->Basic_Wash Check_Conditions Action: Review Synthesis Conditions (Temp, Stoichiometry) Late_Eluting->Check_Conditions Recrystallize Action: Recrystallization Multiple_Peaks->Recrystallize Reanalyze Re-analyze Purity by HPLC Basic_Wash->Reanalyze Check_Conditions->Recrystallize Recrystallize->Reanalyze End Purity Goal Met Reanalyze->End Yes Further_Purification Consider Column Chromatography Reanalyze->Further_Purification No Start Start Start->Identify_Peaks

Caption: A logical workflow for troubleshooting purity issues.

References

  • PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-BUTYRYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (2025). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl-)-butanamide.
  • Chem-Impex. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • Chemical Synthesis. (n.d.). CAS 152628-01-8 4-Butyrylamino-3-methyl-5-nitrobenzoic Acid Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
  • Google Patents. (n.d.). US3681450A - Preparation of p-aminobenzoyl chloride salts.
  • Google Patents. (n.d.). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • ResearchGate. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Retrieved from [Link]

  • YouTube. (2022). Sec. Butyl chloride undergo alkaline hydrolysis in the polar solvent by (A) S_N^2 (B) S_N^1 (C).... Retrieved from [Link]

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • SciRP.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • ResearchGate. (2025). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyryl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • PubMed. (n.d.). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Retrieved from [Link]

  • YouTube. (2019). synthesis of amides from acid chlorides. Retrieved from [Link]

  • YouTube. (2012). Hydrolysis of t-ButylChloride. Kinetics. Experiment #5. SN1 Reaction.. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • VanDeMark Chemical. (2018). BUTYRYL CHLORIDE. Retrieved from [Link]

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Technical Support Center: Refining Purification Methods for 3-(Butyrylamino)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 3-(Butyrylamino)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries encountered during the purification of 3-(Butyrylamino)-4-methylbenzoic acid.

Q1: What are the most likely impurities in my crude 3-(Butyrylamino)-4-methylbenzoic acid?

A1: The impurity profile is intrinsically linked to the synthesis method, which is typically the acylation of 3-Amino-4-methylbenzoic acid. The most common impurities are:

  • Unreacted Starting Materials: 3-Amino-4-methylbenzoic acid and butyric anhydride or butyryl chloride.

  • Reagent Byproducts: Butyric acid, formed from the hydrolysis of the acylating agent.

  • Over-acylated Species: While sterically hindered, trace amounts of N,N-diacylated products may form under harsh conditions.

  • Residual Solvents: Acetonitrile, Dichloromethane (DCM), or other solvents used during the reaction and initial work-up.

Q2: My isolated product is a sticky oil or waxy solid instead of a crystalline powder. What is the primary cause?

A2: This is a classic sign of persistent impurities, most commonly residual solvents or butyric acid. These impurities disrupt the crystal lattice formation. The presence of even minor amounts of the starting 3-amino-4-methylbenzoic acid can also interfere with crystallization. A thorough acid-base extraction is often the most effective first step to address this before attempting recrystallization.[1][2]

Q3: What is the single most effective method for purifying this compound?

A3: A two-stage approach is recommended for achieving high purity (>99%).

  • Acid-Base Extraction: This technique is exceptionally effective for removing neutral impurities and, most importantly, any unreacted 3-amino-4-methylbenzoic acid, which has different acid-base properties.[3][4][5][6]

  • Recrystallization: Following the acid-base wash, recrystallization from a suitable solvent system (e.g., ethanol/water) will effectively remove trace impurities and yield a highly pure, crystalline product.[7][8]

Q4: How can I quickly assess the purity of my sample at different stages?

A4:

  • Thin-Layer Chromatography (TLC): This is the fastest method to qualitatively assess purity. A single spot (after testing multiple eluent systems) is a good indicator of high purity. It is excellent for monitoring reaction completion and the effectiveness of purification steps.[1]

  • Melting Point Analysis: A sharp melting point range (within 1-2 °C) that is consistent with literature values indicates high purity. Impurities typically cause melting point depression and broadening. The melting point of the related starting material, 3-amino-4-methylbenzoic acid, is approximately 240 °C (with decomposition), providing a clear distinction.[9]

  • HPLC: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard. It can separate and quantify even minor impurities.[10]

Section 2: Purification Strategy Decision Workflow

Choosing the correct purification path depends on the initial state of your crude product. This decision tree provides a logical workflow for selecting the most appropriate methodology.

Purification_Workflow start Crude Product Analysis (TLC, Appearance) oily_product Product is Oily or Waxy Solid start->oily_product Oily/Waxy solid_many_impurities Solid with Multiple Spots on TLC start->solid_many_impurities Highly Impure solid_few_impurities Solid with Minor Impurities on TLC start->solid_few_impurities Mostly Pure acid_base Perform Acid-Base Extraction (Protocol 1) oily_product->acid_base solid_many_impurities->acid_base recrystallize Perform Recrystallization (Protocol 2) solid_few_impurities->recrystallize acid_base->recrystallize Solid Precipitate Obtained chromatography Consider Flash Chromatography recrystallize->chromatography Impurities Persist dry Dry Under High Vacuum recrystallize->dry Sharp Melting Point, Single TLC Spot chromatography->dry final_product Pure Crystalline Product dry->final_product

Caption: Decision tree for selecting the optimal purification strategy.

Section 3: Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process, offering causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Purity after Recrystallization (Multiple spots on TLC)1. Inappropriate Solvent Choice: The solvent may be dissolving impurities along with the product, or the product is too soluble at cold temperatures. 2. Crystallization Occurred Too Rapidly: Fast crashing traps impurities within the crystal lattice.[11] 3. Presence of Co-crystallizing Impurities: An impurity with very similar solubility characteristics is present.1. Re-evaluate Solvent System: Perform a solvent screen. Ideal solvents show high solubility at boiling point and very low solubility at 0-4 °C. Consider mixed solvent systems like Ethanol/Water or Acetone/Hexane. 2. Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help. This allows for selective crystallization. 3. Pre-Purify with Acid-Base Extraction: If not already done, perform the acid-base extraction (Protocol 1) to remove impurities with different functional groups before attempting recrystallization again.
Product "Oils Out" During Recrystallization 1. Melting Point Depression: The boiling point of the solvent is higher than the melting point of the impure product. 2. High Concentration of Impurities: Impurities prevent nucleation and crystal growth. 3. Insufficient Solvent: The amount of solvent is not enough to maintain solubility as it cools.1. Choose a Lower-Boiling Solvent: Select a solvent with a boiling point well below the expected melting point of your compound. 2. Add More Solvent: While the solution is hot, add a small amount of additional hot solvent to ensure the product remains dissolved longer during the cooling phase.[11] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal to provide a nucleation site.[7]
Product is Colored (Yellow/Brown) 1. Oxidation or Degradation: Trace impurities may have oxidized during the reaction or work-up, especially if heated excessively. 2. Chromophoric Impurities: Starting materials or side-products may be colored.1. Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[12] 2. Avoid Excessive Heat: Ensure that temperatures during reaction and purification are kept to the minimum necessary.
Low Recovery Yield after Purification 1. Product Loss During Transfers: Multiple transfer steps can lead to significant mechanical losses. 2. Excessive Solvent in Recrystallization: Using too much solvent will leave a significant amount of product dissolved in the mother liquor, even when cold.[7] 3. Incomplete Precipitation in Acid-Base Extraction: The pH was not adjusted correctly to fully protonate the carboxylate and cause precipitation.1. Minimize Transfers: Plan your workflow to reduce the number of times the material is moved between flasks. 2. Use Minimal Hot Solvent: During recrystallization, add the hot solvent portion-wise until the solid just dissolves. After filtering the crystals, you can cool the mother liquor further or partially evaporate the solvent to recover a second, less pure crop of crystals. 3. Optimize pH: When acidifying the basic aqueous extract, ensure the pH is lowered to ~2-3 using a strong acid like HCl. Check with pH paper. The pKa of a benzoic acid is typically around 4.2, so a pH of 2 ensures >99% of the compound is in its neutral, insoluble form.

Section 4: Detailed Purification Protocols

Protocol 1: High-Capacity Purification via Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

AcidBase_Workflow cluster_0 cluster_1 Organic Layer (Impurities) cluster_2 Aqueous Layer (Product Salt) start 1. Dissolve Crude Product in Ethyl Acetate add_base 2. Add NaHCO3 (aq) and Shake in Sep. Funnel start->add_base separate 3. Separate Layers add_base->separate wash_org 4a. Wash with Brine separate->wash_org Organic acidify 4b. Cool in Ice Bath & Acidify with HCl to pH ~2 separate->acidify Aqueous dry_org 5a. Dry (Na2SO4) wash_org->dry_org discard_org 6a. Discard dry_org->discard_org precipitate 5b. Collect Precipitate via Vacuum Filtration acidify->precipitate wash_solid 6b. Wash Solid with Cold Deionized Water precipitate->wash_solid dry_solid 7b. Dry Solid Under Vacuum wash_solid->dry_solid

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-(Butyrylamino)-4-methylbenzoic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material), in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Scientist's Note: Sodium bicarbonate is a weak base, which is sufficient to deprotonate the carboxylic acid (pKa ~4-5) but is not strong enough to significantly hydrolyze the amide bond. Using a strong base like NaOH risks product degradation.[5]

  • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction on the organic layer with a fresh portion of NaHCO₃ solution. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution reaches a pH of approximately 2 (test with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid under high vacuum to remove all traces of water.

Protocol 2: Optimized Recrystallization

This protocol is designed to achieve the highest level of purity for a solid product obtained from the acid-base extraction or for crude material that is already substantially pure.

1. Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound completely when hot but sparingly when cold.

Solvent/SystemBoiling Point (°C)Suitability Assessment
Water100Poor solubility even when hot. Useful as an anti-solvent.
Ethanol78Good solubility when hot, moderate when cold.
Ethanol/Water 78-100Excellent. Allows for fine-tuning of solubility. Dissolve in minimal hot ethanol, then add hot water dropwise to the cloud point.
Acetone56High solubility even when cold; may lead to low recovery.
Ethyl Acetate77Good solubility; can be effective.
Heptane/Hexane69-98Poor solubility. Can be used as an anti-solvent with ethyl acetate or acetone.

Step-by-Step Methodology:

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a second flask and a stemless funnel. Place a fluted filter paper in the funnel and filter the hot solution quickly to remove the charcoal. This step prevents premature crystallization in the funnel.

  • Crystallization: If using a mixed solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes faintly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the pure crystals under high vacuum.

References

  • LookChem. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[Link]

  • ResearchGate. Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.[Link]

  • Google Patents.CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Google Patents.EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • University of California, Irvine. Recrystallization of Benzoic Acid.[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.[Link]

  • Google Patents.CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.[Link]

  • YouTube. Recrystallisation of benzoic acid.[Link]

  • Tufts University. Acid-Base Extraction.[Link]

  • PubChem. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568.[Link]

  • Wikipedia. Acid–base extraction.[Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization).[Link]

  • PubChem. 3-Hydroxy-4-methylbenzoic acid | C8H8O3 | CID 68512.[Link]

  • ResearchGate. Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.[Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.[Link]

  • Transgenomic. USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS.[Link]

  • LookChem. General procedures for the purification of Carboxylic acids.[Link]

  • Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.[Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid.[Link]

  • Organic Syntheses. ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE.[Link]

  • Google Patents.CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
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  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.[Link]

  • Der Pharma Chemica. A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives.[Link]

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Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving ortho-substituted benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in forming esters and amides from these sterically demanding substrates. The principles discussed here are grounded in mechanistic understanding and validated by field-proven protocols to enhance your synthetic success.

Introduction: The "Ortho Effect" Challenge

Ortho-substituted benzoic acids present a unique and often frustrating challenge in synthesis. The presence of one or more substituents adjacent to the carboxylic acid group induces significant steric strain. This forces the carboxyl group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect". This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring, which fundamentally alters the group's reactivity.

While this effect increases the acidity of the benzoic acid, it severely restricts the access of nucleophiles to the carbonyl carbon. Consequently, standard protocols for fundamental reactions like Fischer esterification and direct amidation often result in disappointingly low yields or complete failure. This guide provides a systematic approach to diagnosing these issues and implementing robust alternative strategies.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Issue 1: Failed Esterification with Hindered Alcohols
Q: My standard acid-catalyzed (Fischer) esterification of 2,4,6-trimethylbenzoic acid with isopropanol is not working. Why is this happening and what should I do?

A: Causality & Diagnosis

The Fischer esterification relies on protonation of the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack by the alcohol. With an ortho-substituted acid like 2,4,6-trimethylbenzoic acid (or even 2,6-disubstituted analogs), the bulky ortho groups physically block the trajectory of the incoming alcohol, even a relatively small one like isopropanol. The tetrahedral intermediate required for the reaction is too sterically congested to form under these equilibrium conditions. Elevated temperatures may only lead to dehydration of the secondary alcohol or other side reactions.

Solution Workflow: Advanced Esterification Protocols

To overcome this, you must employ a strategy that dramatically increases the electrophilicity of the carboxylic acid by converting it into a much more reactive intermediate before introducing the alcohol.

Esterification_Workflow start Hindered Benzoic Acid + Alcohol sub_a Primary or Secondary Alcohol start->sub_a Is the alcohol... sub_b Tertiary or Very Hindered Secondary Alcohol start->sub_b method_steglich Steglich Esterification (Good general method) sub_a->method_steglich method_yamaguchi Yamaguchi Esterification (Excellent for high hindrance) sub_b->method_yamaguchi method_acyl Acyl Chloride Formation, then Alcohol Addition sub_b->method_acyl or

Caption: Decision workflow for selecting an esterification method.

Recommended Protocol 1: The Yamaguchi Esterification

This is one of the most powerful methods for coupling sterically demanding acids and alcohols. Its success lies in the formation of a highly reactive mixed anhydride intermediate.

Mechanism Insight: The carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride. The electron-withdrawing nature of the trichlorobenzoyl group makes the original carboxyl carbon exceptionally electrophilic. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) then attacks this activated carbon to form an acylpyridinium salt, an even more potent acylating agent, which is readily attacked by the alcohol.

Yamaguchi_Mechanism RCOOH R-COOH (Hindered Acid) Anhydride Mixed Anhydride (Highly Reactive) RCOOH->Anhydride TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) TCBC->Anhydride + Et3N Acylpyridinium Acylpyridinium Salt (Super-activated) Anhydride->Acylpyridinium DMAP DMAP (Catalyst) DMAP->Acylpyridinium Ester R-COOR' (Product) Acylpyridinium->Ester ROH R'-OH (Alcohol) ROH->Ester

Caption: Simplified mechanism of the Yamaguchi Esterification.

Step-by-Step Protocol:

  • Anhydride Formation: Dissolve the ortho-substituted benzoic acid (1.0 equiv) in anhydrous toluene. Add triethylamine (Et3N, 1.1 equiv). To this solution, add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) dropwise at room temperature and stir for 2 hours.

  • Esterification: In a separate flask, dissolve the alcohol (1.2 equiv) and DMAP (1.5 equiv) in anhydrous toluene.

  • Coupling: Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, 1M HCl, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Recommended Protocol 2: The Steglich Esterification

A widely used, mild method that is effective for many sterically hindered systems, particularly with primary and secondary alcohols.

Mechanism Insight: A carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP is a critical catalyst that intercepts this intermediate to form an acylpyridinium species, which is more reactive and avoids a non-productive rearrangement to a stable N-acylurea byproduct.

Step-by-Step Protocol:

  • Activation: Dissolve the ortho-substituted benzoic acid (1.0 equiv), the alcohol (1.1 equiv), and DMAP (0.1-0.2 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equiv) in DCM dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor completion by TLC or LC-MS.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography.

MethodKey ReagentsIdeal ForProsCons
Fischer Esterification Strong Acid (H₂SO₄), HeatSimple, unhindered acidsInexpensive, atom economicalFails with hindered substrates; harsh conditions
Steglich Esterification DCC (or EDC), DMAPModerately hindered acids, secondary alcoholsMild conditions, high yieldsDCC byproduct can be difficult to remove; potential for N-acylurea formation
Yamaguchi Esterification TCBC, Et₃N, DMAPSeverely hindered acids and alcoholsHighly effective for tough cases, reliableStoichiometric, multi-step, more expensive reagents
Issue 2: Inefficient Amide Bond Formation
Q: I am trying to couple 2,6-dichlorobenzoic acid with N-methylbenzylamine using standard EDC/HOBt conditions, but the yield is very low. How can I improve this?

A: Causality & Diagnosis

This is a classic "difficult coupling" scenario. You are combining a sterically hindered carboxylic acid with a sterically hindered secondary amine. The nucleophilicity of the secondary amine is already lower than a primary amine, and the steric bulk on both partners prevents them from achieving the necessary proximity and orientation for the reaction to occur efficiently. While EDC/HOBt is a workhorse for peptide chemistry, it often fails in cases of severe steric congestion. The O-Bt ester it forms is not sufficiently reactive to overcome this double steric barrier.

Solution Workflow: High-Potency Coupling Reagents

For these challenging cases, you must use modern, highly active "peptide coupling" reagents. These reagents generate "active esters" that are significantly more reactive than those formed with HOBt.

Amidation_Mechanism RCOOH R-COOH (Hindered Acid) ActiveEster OAt-Active Ester (Highly Electrophilic) RCOOH->ActiveEster HATU HATU Reagent HATU->ActiveEster Base DIPEA (Base) Base->ActiveEster Amide R-CONR'R'' (Product) ActiveEster->Amide Amine R'R''NH (Hindered Amine) Amine->Amide

Technical Support Center: Synthesis of N-butyryl-4-amino-3-methyl-methyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of N-butyryl-4-amino-3-methyl-methyl benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of N-butyryl-4-amino-3-methyl-methyl benzoate is a critical step in various research and development pipelines. The primary method for its production involves the N-acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride. This seemingly straightforward reaction can present several challenges that may affect yield, purity, and reproducibility. This guide aims to provide a comprehensive resource to navigate these potential issues.

Visualizing the Reaction Pathway

The core of this synthesis is a nucleophilic acyl substitution reaction. The amino group of methyl 4-amino-3-methylbenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Methyl 4-amino-3-methylbenzoate Methyl 4-amino-3-methylbenzoate Product N-butyryl-4-amino-3-methyl-methyl benzoate Methyl 4-amino-3-methylbenzoate->Product + Butyryl Chloride Butyryl Chloride Butyryl Chloride Butyryl Chloride->Product Byproduct HCl Base Base (e.g., Pyridine, Triethylamine) Neutralized_Byproduct Base-HCl Salt Base->Neutralized_Byproduct Neutralizes

Caption: General reaction scheme for the N-acylation of methyl 4-amino-3-methylbenzoate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-butyryl-4-amino-3-methyl-methyl benzoate.

Issue 1: Low or No Product Formation

Question: I have followed the protocol, but my reaction yield is very low, or I am not seeing any product formation on my TLC. What could be the issue?

Answer:

Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Quality Reagents The starting material, methyl 4-amino-3-methylbenzoate, may be impure or degraded. Butyryl chloride is highly reactive and can hydrolyze if exposed to moisture.Starting Material: Confirm the purity of methyl 4-amino-3-methylbenzoate using NMR or melting point analysis. It should appear as a white to yellow-orange powder with a melting point of 118-122 °C.[1] Butyryl Chloride: Use a fresh bottle of butyryl chloride or distill it before use. Ensure it is handled under anhydrous conditions.
Inadequate Reaction Conditions The reaction may be too slow at the current temperature, or the reaction time may be insufficient.Temperature: Gently heat the reaction mixture to 50-60 °C. Monitor the reaction progress by TLC. Reaction Time: Extend the reaction time and monitor by TLC until the starting material is consumed.
Ineffective Base The base is crucial for scavenging the HCl produced during the reaction. If the base is weak, impure, or not present in a sufficient amount, the reaction equilibrium will not favor product formation.Choice of Base: Use a non-nucleophilic organic base like pyridine or triethylamine. Amount of Base: Use at least a stoichiometric equivalent of the base relative to butyryl chloride. An excess (1.1-1.2 equivalents) is often beneficial.
Moisture Contamination Butyryl chloride readily reacts with water to form butyric acid, which will not acylate the amine.Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Verify Reagent Purity & Activity start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Impure Reagents (Replace/Purify) check_base Evaluate Base and Stoichiometry check_conditions->check_base Conditions OK check_conditions->solution Suboptimal Temp/Time (Adjust) check_moisture Ensure Anhydrous Conditions check_base->check_moisture Base OK check_base->solution Ineffective Base (Change/Add More) check_moisture->solution Anhydrous check_moisture->solution Moisture Present (Dry System)

Caption: A stepwise workflow for troubleshooting low product yield.

Issue 2: Presence of Multiple Spots on TLC, Including a Persistent Starting Material Spot

Question: My TLC plate shows the product spot, but also a significant amount of starting material and some other unidentified spots. What is happening?

Answer:

This is a common observation and can be due to several factors, including incomplete reaction or the formation of side products.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction has not gone to completion.Reaction Time/Temperature: As mentioned previously, increase the reaction time or gently heat the mixture. Monitor the reaction by TLC until the starting material spot disappears or its intensity is minimized.
Side Product Formation Diacylation: Although less common for aromatic amines, it's possible for the nitrogen to be acylated twice, especially if a very strong base and excess acylating agent are used. This would appear as a new, less polar spot on the TLC. Hydrolysis of Butyryl Chloride: If moisture is present, butyryl chloride will hydrolyze to butyric acid. While butyric acid itself is not visible on a standard UV-active TLC, it can affect the reaction environment.Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of butyryl chloride. Avoid a large excess. Anhydrous Conditions: Reiterate the importance of a dry reaction setup.
Starting Material Impurities The starting methyl 4-amino-3-methylbenzoate may contain impurities that are being carried through the reaction.Purification of Starting Material: Recrystallize the starting material if its purity is in doubt.
Issue 3: Difficulty in Product Purification and Isolation

Question: I have a crude product, but I am struggling to purify it. Recrystallization is not working well, and I am getting an oily product instead of crystals.

Answer:

Purification can be challenging, but with the right approach, a pure, crystalline product can be obtained.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Presence of Oily Impurities The crude product may contain unreacted starting material, butyric acid, or other oily side products that inhibit crystallization.Aqueous Work-up: After the reaction is complete, perform an aqueous work-up. Quench the reaction with water or a dilute bicarbonate solution to neutralize any remaining acid chloride and the base-HCl salt. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with dilute acid (to remove any remaining amine base), then with dilute base (to remove any butyric acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate before concentrating.
Incorrect Recrystallization Solvent The chosen solvent system may not be ideal for inducing crystallization.Solvent Screening: A good recrystallization solvent should dissolve the compound when hot but not when cold. Screen various solvents and solvent mixtures. Common choices for similar compounds include ethanol, methanol, ethyl acetate/hexanes, or toluene.
Product is an Oil at Room Temperature While N-butyryl-4-amino-3-methyl-methyl benzoate is expected to be a solid, a significant amount of impurity can lower its melting point, causing it to appear as an oil.Column Chromatography: If recrystallization fails, purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The N-acylation of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl). The base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize this HCl. This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.

Q2: Can I use an inorganic base like sodium hydroxide or potassium carbonate?

A2: While inorganic bases can be used in some acylation reactions, they are generally not recommended for this specific transformation when using an acyl chloride. They can promote the hydrolysis of both the butyryl chloride and the methyl ester group on the product, leading to unwanted side products. An organic, non-nucleophilic base is the preferred choice.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TTC) is the most convenient method. Spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The product will be less polar than the starting amine and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible or is very faint.

Q4: What are the key safety precautions I should take when performing this synthesis?

A4: Butyryl chloride is a corrosive and flammable liquid that reacts violently with water.[2] It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction can be exothermic, so it is important to control the rate of addition of the butyryl chloride.

Detailed Experimental Protocol

This protocol is a recommended starting point for the synthesis of N-butyryl-4-amino-3-methyl-methyl benzoate.

Materials:

  • Methyl 4-amino-3-methylbenzoate

  • Butyryl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve methyl 4-amino-3-methylbenzoate (1.0 eq) in anhydrous dichloromethane (approximately 10 mL per gram of starting material).

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add butyryl chloride (1.1 eq) dropwise via syringe over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Column Chromatography: If recrystallization is unsuccessful, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

Expected Spectroscopic Data:

Technique Expected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons, the methyl ester protons, the N-H proton (amide), the protons of the butyryl group, and the methyl group on the aromatic ring.
¹³C NMR Signals for the carbonyl carbons of the ester and amide, the aromatic carbons, and the aliphatic carbons of the butyryl and methyl groups.
IR Spectroscopy Characteristic peaks for the N-H stretch (amide), C=O stretch (ester and amide), and aromatic C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the mass of the product.

References

Sources

Validation & Comparative

A Guide to Reproducible In Vitro Analysis of 3-(Butyrylamino)-4-methylbenzoic Acid: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of epigenetic drug discovery, small molecules that modulate histone deacetylases (HDACs) are of significant interest for their therapeutic potential in oncology and beyond.[1] 3-(Butyrylamino)-4-methylbenzoic acid, a compound whose butyrylamino moiety is structurally reminiscent of the well-known HDAC inhibitor butyric acid, presents itself as a candidate for investigation.[2] However, the journey from a promising chemical structure to a validated lead compound is paved with rigorous and, most importantly, reproducible experimental data. The "reproducibility crisis" is a well-documented challenge in scientific research, where variability in experimental conditions can lead to inconsistent findings.[3]

This guide provides a framework for conducting robust and reproducible in vitro experiments to characterize 3-(Butyrylamino)-4-methylbenzoic acid (hereafter referred to as BAMB). We will move beyond simple protocol recitation to explain the causal relationships behind experimental design choices, ensuring a self-validating system of inquiry. This guide compares BAMB's performance against established HDAC inhibitors, providing the necessary context for its potential utility. Our audience—researchers, scientists, and drug development professionals—understands that meticulous methodology is the bedrock of scientific integrity.

The Foundation: Understanding and Controlling Experimental Variability

Reproducibility in in vitro assays does not happen by chance; it is the result of deliberate control over numerous variables. For both cell-free biochemical assays and cell-based functional assays, the sources of variance are manifold.

  • Biochemical Assays : In these purified systems, variability often stems from the reagents themselves. The specific activity of the enzyme batch, the purity of the substrate, and the precise composition and pH of the assay buffer can significantly alter measured inhibition constants (e.g., IC₅₀).[4]

  • Cell-Based Assays : These introduce the complexity of a living system. Key sources of irreproducibility include cell line authenticity, passage number, cell density at the time of treatment, and batch-to-batch variations in serum and media.[5] Overlooking these factors can lead to drastic shifts in cellular response to a compound.[6]

This guide will address these variables within the context of specific, detailed protocols.

Comparative Framework: Establishing a Performance Baseline

To meaningfully interpret data for BAMB, it must be benchmarked against compounds with well-characterized mechanisms of action. For this guide, we will compare BAMB to two reference inhibitors:

  • Sodium Butyrate : A short-chain fatty acid and a classic, low-potency pan-HDAC inhibitor. It serves as a fundamental chemical and mechanistic comparator.

  • Trichostatin A (TSA) : A potent, reversible, and widely-used pan-HDAC inhibitor. It represents a high-potency benchmark for evaluating the efficacy of novel compounds.[7]

Section 1: Biochemical Characterization of HDAC Inhibition

The first step in characterizing a putative enzyme inhibitor is a direct, cell-free biochemical assay. This approach isolates the interaction between the compound and its target enzyme, providing a clean measure of inhibitory potency (IC₅₀).[8] We will utilize a common and robust method: a fluorescence-based assay that measures the deacetylation of a synthetic substrate.[7][9]

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is designed to determine the concentration-dependent inhibition of a purified human HDAC enzyme (e.g., HDAC1) by BAMB and reference compounds.

1. Reagent Preparation:

  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Causality: This buffer composition mimics physiological salt concentrations and is buffered at the optimal pH for HDAC1 activity, ensuring the enzyme operates under consistent and maximal velocity conditions.
  • HDAC1 Enzyme: Recombinant human HDAC1 diluted in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 10 ng/µL for a 5 ng/µL final). Trustworthiness: Using a commercially available, quality-controlled recombinant enzyme minimizes variability between experiments.
  • Substrate: Fluorogenic HDAC substrate, Boc-Lys(Ac)-AMC, diluted to 2x the final desired concentration (e.g., 100 µM for a 50 µM final) in assay buffer.[7]
  • Developer Solution: Assay buffer containing Trypsin (e.g., 2 mg/mL) and a final concentration of 1 µM TSA. Causality: The developer's function is to cleave the deacetylated substrate, releasing the fluorophore (AMC). Including TSA in this step is critical to halt the HDAC reaction immediately, ensuring the measured fluorescence is a precise snapshot of activity at the termination point.
  • Compound Preparation: Prepare 10 mM stock solutions of BAMB, Sodium Butyrate, and TSA in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO. Then, dilute this series into the assay buffer to create a 4x working solution. Trustworthiness: A consistent serial dilution scheme and intermediate dilution step minimize pipetting errors and ensure accurate final compound concentrations.

2. Assay Procedure (96-well black plate):

  • Add 25 µL of 4x compound working solution or vehicle control (buffer with equivalent DMSO concentration) to appropriate wells.
  • Add 25 µL of 2x Substrate solution to all wells.
  • Initiate the reaction by adding 50 µL of 2x HDAC1 Enzyme solution to all wells. Mix gently by tapping the plate.
  • Incubate the plate at 37°C for 60 minutes. Causality: This incubation time should be within the linear range of the enzyme reaction, which must be determined during assay development. A reaction that has proceeded to completion will not yield an accurate inhibition curve.
  • Stop the reaction by adding 50 µL of Developer Solution to each well.
  • Incubate at 37°C for 15 minutes to allow for fluorophore development.
  • Read the fluorescence on a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

3. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).
  • Normalize the data by setting the vehicle-only control wells to 100% activity and the TSA-inhibited control wells to 0% activity.
  • Plot the normalized percent activity against the logarithm of the inhibitor concentration.
  • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value for each compound.
Workflow for Biochemical HDAC Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Prepare Serial Dilutions of BAMB & Controls in DMSO P3 Dilute Compounds to 4x in Assay Buffer P2->P3 A1 Add 25µL of 4x Compound or Vehicle Control P3->A1 P4 Prepare 2x Substrate (Boc-Lys(Ac)-AMC) A2 Add 25µL of 2x Substrate P4->A2 P5 Prepare 2x HDAC1 Enzyme A3 Add 50µL of 2x Enzyme (Start Reaction) P5->A3 P6 Prepare Developer (Trypsin + TSA) A5 Add 50µL of Developer (Stop Reaction) P6->A5 A1->A2 A2->A3 A4 Incubate at 37°C for 60 min A3->A4 A4->A5 A6 Incubate at 37°C for 15 min A5->A6 A7 Read Fluorescence (Ex: 360nm, Em: 460nm) A6->A7 D1 Normalize Data (0% and 100% Controls) A7->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 via 4PL Non-Linear Regression D2->D3 G cluster_cell Cell Culture & Treatment cluster_protein Protein Extraction cluster_wb Western Blot cluster_analysis Data Analysis C1 Seed HeLa Cells in 6-Well Plates C2 Allow Adherence Overnight C1->C2 C3 Treat with BAMB & Controls for 24 hours C2->C3 P1 Wash Cells with PBS C3->P1 P2 Lyse Cells in RIPA Buffer (+ Inhibitors) P1->P2 P3 Centrifuge & Collect Supernatant P2->P3 P4 Quantify Protein (BCA Assay) P3->P4 W1 Load Equal Protein (20µg) & Run SDS-PAGE P4->W1 W2 Transfer to PVDF Membrane W1->W2 W3 Block Membrane W2->W3 W4 Incubate with Primary Ab (anti-Ac-H3) W3->W4 W5 Incubate with Secondary Ab (HRP-conjugated) W4->W5 W6 Image with ECL Substrate W5->W6 W7 Strip & Re-probe for Loading Control (Total H3) W6->W7 D1 Perform Densitometry W7->D1 D2 Normalize Ac-H3 Signal to Total H3 Signal D1->D2 D3 Compare Fold-Change vs. Vehicle D2->D3

Western Blot Workflow for Histone Acetylation
Comparative Cellular Target Engagement Data
CompoundConcentration for 5-Fold Increase in Ac-H3 (EC₅) [µM]
BAMB 45.5
Sodium Butyrate> 2000
Trichostatin A (TSA)0.15

Note: Data are hypothetical and for illustrative purposes. EC₅ represents the effective concentration for a five-fold increase in signal.

Section 3: Functional Assessment of Cellular Viability

Ultimately, the goal of an anti-cancer agent is to impact cell fate, often by inhibiting proliferation or inducing cell death. A robust, high-throughput cell viability assay is crucial for determining a compound's functional potency (often expressed as GI₅₀, the concentration for 50% growth inhibition). Assays that measure cellular ATP levels, such as the CellTiter-Glo® assay, are highly reproducible and reflect the metabolic activity of the cell population.

Experimental Protocol: Luminescent Cell Viability Assay

1. Cell Seeding:

  • Seed HeLa cells into white, clear-bottom 96-well plates at a low density (e.g., 2,000 cells/well). Causality: A low initial density allows room for cell growth over the assay period. White plates are used to maximize the luminescent signal.
  • Allow cells to adhere and recover overnight.

2. Compound Treatment:

  • Prepare a serial dilution of BAMB and control compounds as described previously.
  • Treat the cells and incubate for 72 hours. Causality: A 72-hour incubation period is a standard duration that allows for multiple cell doublings, providing a sufficient window to observe effects on proliferation.

3. Assay Readout:

  • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Trustworthiness: This equilibration ensures consistent enzyme kinetics for the lytic reagent across the entire plate.
  • Add 100 µL of CellTiter-Glo® reagent to each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read the luminescence on a plate reader.

4. Data Analysis:

  • Normalize the data to vehicle-treated (100% viability) and no-cell (0% viability) controls.
  • Plot and calculate GI₅₀ values using a 4PL non-linear regression model as done for the biochemical assay.
Comparative Cellular Viability Data
CompoundGI₅₀ (µM) [Mean ± SD, n=3]
BAMB 25.8 ± 3.1
Sodium Butyrate> 1000
Trichostatin A (TSA)0.08 ± 0.01

Note: Data are hypothetical and for illustrative purposes.

Synthesis and Conclusion

This guide outlines a tripartite strategy for the reproducible in vitro evaluation of 3-(Butyrylamino)-4-methylbenzoic acid (BAMB). By systematically progressing from direct enzyme inhibition to cellular target engagement and finally to a functional cellular outcome, we build a comprehensive and reliable profile of the compound's activity.

The hypothetical data presented suggest that BAMB is a moderately potent HDAC inhibitor, significantly more active than the simple butyrate scaffold but substantially less potent than the complex natural product Trichostatin A. Crucially, the cellular data (target engagement and viability) are congruent with the biochemical data, showing a consistent rank order of potency. This concordance between different assay formats is a hallmark of a well-executed, reproducible study.

For researchers in drug discovery, the value of this approach cannot be overstated. By embedding principles of scientific integrity—explaining causality, ensuring self-validation through controls, and meticulously managing variables—we can generate data that is not only accurate but also trustworthy and reproducible. This foundation is essential for making informed decisions about the future development of novel therapeutic candidates like BAMB.

References

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Benchmarking Novel HDAC Inhibitors: A Comparative Analysis of 3-(Butyrylamino)-4-methylbenzoic acid against the Standard, Vorinostat (SAHA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Histone Deacetylases in Drug Discovery

In the landscape of epigenetic regulation, histone deacetylases (HDACs) have emerged as critical targets for therapeutic intervention, particularly in oncology. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin compaction and transcriptional repression.[1] In various cancers, the aberrant activity of HDACs is linked to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[2] Consequently, the development of HDAC inhibitors (HDACi) that can reverse this epigenetic silencing has become a significant focus of drug discovery efforts.[3]

This guide provides a comprehensive framework for benchmarking a novel, putative HDAC inhibitor, 3-(Butyrylamino)-4-methylbenzoic acid, against the well-established, FDA-approved pan-HDAC inhibitor, Vorinostat (also known as Suberoylanilide Hydroxamic Acid or SAHA). The structural motif of a butyrylamino group suggests a potential for HDAC inhibition, as butyrate itself is a known, albeit weak, HDAC inhibitor.[4]

Due to the limited publicly available data on 3-(Butyrylamino)-4-methylbenzoic acid, this guide will utilize a structurally related and recently characterized benzoic acid-based HDAC inhibitor, referred to here as Compound A3bn (3‐chloro‐4‐((2‐(2‐(4‐hydroxybenzylidene) hydrazinyl)‐2‐oxoethyl)amino)benzoic acid), as a case study to demonstrate the benchmarking workflow.[5] We will present a head-to-head comparison of its performance with Vorinostat, supported by established experimental protocols and data. This approach is designed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous methodology for evaluating novel HDAC inhibitors.

Physicochemical Properties of the Inhibitors

A fundamental step in the evaluation of any new chemical entity is the characterization of its physicochemical properties. These properties influence solubility, cell permeability, and overall druglikeness. Below is a comparison of the key physicochemical properties of our compound of interest and the standard inhibitor, Vorinostat.

Property3-(Butyrylamino)-4-methylbenzoic acid (Predicted)Vorinostat (SAHA)
Molecular Formula C₁₂H₁₅NO₃C₁₄H₂₀N₂O₃
Molecular Weight 221.25 g/mol 264.32 g/mol
Appearance White to off-white solidWhite to off-white crystalline solid
Solubility Poorly soluble in water; Soluble in DMSO and EthanolVery poorly soluble in water; Soluble in DMSO (≥ 4.41 mg/mL) and Ethanol[6]

Mechanism of Action: Reversing Epigenetic Silencing

HDAC inhibitors exert their therapeutic effects by blocking the enzymatic activity of HDACs. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[7] Vorinostat, a pan-HDAC inhibitor, has been shown to inhibit class I, II, and IV HDACs at nanomolar concentrations. The primary mechanism of action for both the compound of interest and Vorinostat is expected to be the inhibition of HDAC activity, leading to downstream anti-proliferative effects.

Signaling Pathway of HDAC Inhibition Leading to Apoptosis

The inhibition of HDACs triggers a cascade of events culminating in programmed cell death, or apoptosis, in cancer cells. This is a crucial aspect of their anti-tumor activity. The diagram below illustrates the key steps in this pathway.

HDAC_Inhibition_Pathway cluster_cytoplasm Cytoplasm HDAC HDAC Histones Histones HDAC->Histones Deacetylation DNA DNA (Gene Expression) Histones->DNA Transcriptional Repression p53 p53 p21 p21 p53->p21 Bcl2 Bcl-2 p21->Bcl2 Inhibition Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release from Mitochondria Bcl2->Bax Inhibition Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Inhibitor HDAC Inhibitor (e.g., 3-(Butyrylamino)-4-methylbenzoic acid, Vorinostat) Inhibitor->HDAC

Caption: HDAC inhibition leads to histone hyperacetylation, activating tumor suppressors like p53 and p21, which in turn modulate the Bcl-2 family of proteins to initiate the mitochondrial apoptosis pathway.

Comparative Performance Data

The following tables summarize the in vitro performance of our case study compound, A3bn, against the standard inhibitor, Vorinostat. This data provides a direct comparison of their potency in inhibiting cancer cell growth.

In Vitro Cell Viability (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the inhibitor required to reduce the viability of cancer cells by 50%.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)
A3bn 20.3[5]42.0[5]
Vorinostat (SAHA) 39.2[5]36.1[5]

Lower IC₅₀ values indicate greater potency.

In Vitro HDAC Isoform Inhibition (IC₅₀)

Understanding the inhibitory profile of a compound against different HDAC isoforms is crucial for predicting its efficacy and potential side effects. Vorinostat is a pan-inhibitor, affecting multiple HDAC isoforms. While specific isoform data for A3bn is not available, its activity is compared to the known profile of Vorinostat.

HDAC IsoformVorinostat (SAHA) IC₅₀ (nM)
HDAC1 10
HDAC2 ~30-63.5[3]
HDAC3 20
HDAC6 ~30-63.5[3]
HDAC8 ~30-63.5[3]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below for the key assays used to benchmark HDAC inhibitors.

Experimental Workflow for Benchmarking HDAC Inhibitors

The following diagram outlines the typical workflow for the initial characterization and comparison of a novel HDAC inhibitor.

experimental_workflow start Novel Compound Synthesis & Purification enzymatic_assay In Vitro HDAC Enzymatic Assay (Determine IC₅₀ against HDAC isoforms) start->enzymatic_assay cell_viability Cell-Based Viability Assay (e.g., MTT/MTS in cancer cell lines) (Determine IC₅₀) start->cell_viability data_analysis Data Analysis & Comparison (Benchmark against Standard Inhibitor) enzymatic_assay->data_analysis western_blot Cellular Histone Acetylation Assay (Western Blot for Acetyl-Histones) cell_viability->western_blot apoptosis_assay Apoptosis Assay (e.g., Caspase activation, Annexin V staining) western_blot->apoptosis_assay apoptosis_assay->data_analysis conclusion Conclusion on Potency & Mechanism data_analysis->conclusion

Caption: A typical workflow for characterizing a novel HDAC inhibitor, from initial synthesis to comparative data analysis.

In Vitro Fluorogenic HDAC Activity Assay

This assay measures the direct inhibitory effect of a compound on HDAC enzyme activity.

Principle: This assay utilizes a fluorogenic substrate containing an acetylated lysine residue. Deacetylation by an HDAC enzyme sensitizes the substrate to a developer, which then cleaves the substrate to release a highly fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.[8]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mg/mL BSA).

    • Dilute the HDAC enzyme (e.g., recombinant human HDAC1, HDAC2, etc., or HeLa nuclear extract) in the assay buffer to the desired concentration.[9]

    • Prepare a stock solution of the fluorogenic HDAC substrate in DMSO.

    • Prepare serial dilutions of the test compound (3-(Butyrylamino)-4-methylbenzoic acid) and the standard (Vorinostat) in DMSO, and then dilute further in the assay buffer.

  • Assay Procedure:

    • In a black 96-well plate, add the diluted compounds and controls (DMSO for no inhibition, and a known potent inhibitor like Trichostatin A for maximal inhibition).

    • Add the diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for 15-20 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[8]

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[8]

Cellular Histone Acetylation Assay (Western Blot)

This assay confirms the mechanism of action of the inhibitor in a cellular context by measuring the accumulation of acetylated histones.

Principle: Cells are treated with the HDAC inhibitor, and the total protein is extracted. Western blotting is then used to detect the levels of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) using specific antibodies. An increase in the acetylated histone signal indicates HDAC inhibition.[5]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, K562) in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and Vorinostat for a specified time (e.g., 24 hours). Include a DMSO-treated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetyl-Histone H3 or acetyl-Histone H4, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated histone signal to the loading control signal.

    • Compare the levels of acetylated histones in treated samples to the DMSO control.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the cytotoxic or cytostatic effects of the HDAC inhibitor on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound and Vorinostat. Include a DMSO-treated control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking a novel HDAC inhibitor, 3-(Butyrylamino)-4-methylbenzoic acid, against the established standard, Vorinostat. By employing a combination of in vitro enzymatic and cell-based assays, researchers can effectively characterize the potency and mechanism of action of new chemical entities. The provided data for the benzoic acid derivative A3bn serves as a practical example, demonstrating comparable, and in some cases superior, anti-proliferative activity to Vorinostat in specific cancer cell lines.[5]

The detailed protocols provided herein offer a robust framework for generating reliable and reproducible data, which is essential for making informed decisions in the drug discovery pipeline. Future studies should focus on determining the HDAC isoform selectivity of novel compounds, as this can have significant implications for their therapeutic window and potential side effects. Furthermore, in vivo studies in relevant animal models are a critical next step to evaluate the efficacy, pharmacokinetics, and safety of promising candidates.

References

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Sources

A Researcher's Guide to the Independent Verification of Reported Biological Effects

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Verification in Biological Research

The "replication crisis" has highlighted the challenges in reproducing published scientific results, undermining the credibility of findings and wasting valuable resources. Independent verification is not merely about repeating an experiment; it is a systematic process to ensure that a reported biological effect is real, robust, and not an artifact of a specific experimental setup. This process is critical for building a solid foundation for further research and for the development of new therapeutics.

The core of independent verification lies in the concepts of reproducibility and replicability . While sometimes used interchangeably, they have distinct meanings:

  • Reproducibility refers to the ability to re-analyze the original study's data and obtain the same results.

  • Replicability involves conducting a new, independent experiment based on the methods described in the original study and obtaining consistent results.

This guide focuses on the practical aspects of achieving replicability.

Designing a Robust Verification Study

A successful verification study begins with a meticulously planned experimental design. The goal is to minimize bias and ensure that the results are statistically powerful and truly reflect the biological phenomenon .

Key Principles of Experimental Design for Verification:
  • Clear Hypothesis: Start with a specific, testable hypothesis that directly addresses the biological effect reported in the original study.

  • Appropriate Controls: The inclusion of proper positive and negative controls is fundamental to interpreting the results correctly.

  • Adequate Sample Size and Replication: Determine the necessary sample size to achieve statistical significance and ensure the results are reproducible. Both biological and technical replicates are crucial. Biological replicates (e.g., different cell cultures or individual animals) account for biological variability, while technical replicates (e.g., repeated measurements of the same sample) assess the variability of the assay itself.

  • Randomization and Blinding: Where possible, randomize the assignment of samples to treatment groups to minimize bias. Blinding the experimenter to the sample identities can further reduce unconscious bias.

The following diagram illustrates the key stages of a well-designed verification study:

Verification_Workflow cluster_planning Planning & Design cluster_execution Execution cluster_analysis Analysis & Interpretation a Define Hypothesis b Select Appropriate Model System a->b c Design Experimental Protocol & Controls b->c d Determine Sample Size (Power Analysis) c->d e Source & Authenticate Reagents d->e f Perform Experiment (Blinded) e->f g Collect Raw Data f->g h Process & Analyze Data g->h i Statistical Comparison with Original Finding h->i j Interpret Results & Draw Conclusions i->j k k j->k Disseminate Findings (Publication/Report)

Caption: A generalized workflow for the independent verification of a reported biological effect.

Comparative Guide to Key Verification Assays

The choice of assay is critical for a successful verification study. It is often beneficial to use an orthogonal method—a technique that relies on a different biological principle—to verify the original finding. This provides stronger evidence for the reported effect. Below is a comparison of common assays used for verifying changes in gene and protein expression, and cellular signaling pathways.

Verifying Gene and Protein Expression

Changes in gene and protein expression are fundamental to many reported biological effects. Here's a comparison of commonly used techniques for their verification:

Technique Principle Pros Cons Best For
Quantitative PCR (qPCR) Measures the amount of a specific RNA transcript by reverse transcribing it to cDNA and then amplifying it.Highly sensitive and specific, quantitative, high-throughput.Indirect measure of protein levels, requires careful primer design and validation.Verifying changes in gene expression at the RNA level.
Western Blot Separates proteins by size, transfers them to a membrane, and detects a specific protein using an antibody.Provides information on protein size and relative abundance, widely used.Semi-quantitative, can be affected by antibody quality, lower throughput.Verifying changes in the expression level and size of a specific protein.
ELISA (Enzyme-Linked Immunosorbent Assay) Uses antibodies to capture and detect a specific protein in a sample.Highly sensitive and quantitative, high-throughput.Can be affected by antibody cross-reactivity, may not provide information on protein size.Quantifying the amount of a specific protein in a sample.
Mass Spectrometry Identifies and quantifies proteins based on their mass-to-charge ratio.Unbiased and can identify thousands of proteins in a single experiment, highly quantitative.Requires specialized equipment and expertise, complex data analysis.Global proteomic analysis to verify broad changes in protein expression.
Verifying Cellular Signaling Pathway Activation

Many biological effects are mediated through the activation or inhibition of specific cellular signaling pathways. Verifying these effects requires assays that can measure changes in the activity of key signaling molecules.

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a common target in many biological studies.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκBα IKK->IkB phosphorylates (leading to degradation) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc translocates to nucleus DNA DNA NFkB_nuc->DNA Gene Target Gene Transcription DNA->Gene Stimulus Stimulus (e.g., TNFα, IL-1) Stimulus->IKK activates

Caption: Simplified diagram of the NF-κB signaling pathway, a key regulator of inflammation and immunity.

Here are some approaches to verifying the modulation of such a pathway:

  • Phospho-specific Western Blotting: This technique uses antibodies that specifically recognize the phosphorylated (and thus activated) forms of signaling proteins (e.g., phospho-IκBα in the NF-κB pathway).

  • Reporter Gene Assays: These assays utilize a plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is activated by the transcription factor of interest (e.g., an NF-κB response element). An increase in reporter gene expression indicates pathway activation.

  • Immunofluorescence Microscopy: This method allows for the visualization of the subcellular localization of signaling proteins. For example, the translocation of NF-κB from the cytoplasm to the nucleus upon pathway activation can be observed.

Experimental Protocols: A Self-Validating System

The trustworthiness of a verification study hinges on the quality of its experimental protocols. Each protocol should be a self-validating system, incorporating controls and quality checks at every stage.

Example Protocol: Verification of Protein Expression by Western Blot

This protocol outlines the key steps for verifying a reported change in the expression of a target protein.

1. Sample Preparation:

  • Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the integrity of the target protein.

  • Protein Quantification: Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) to ensure equal loading of protein for each sample.

2. SDS-PAGE and Electrotransfer:

  • Gel Electrophoresis: Separate proteins based on size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Staining: Stain the membrane with a total protein stain (e.g., Ponceau S) to verify the efficiency of the transfer across the entire gel.

3. Immunoblotting:

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that has been validated for specificity to the target protein.

  • Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Loading Control: After probing for the target protein, probe the same membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to confirm equal protein loading between lanes.

4. Detection and Analysis:

  • Detection: Use a chemiluminescent or fluorescent substrate to generate a signal that can be captured by an imaging system.

  • Densitometry: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal for each sample to obtain the relative protein expression.

Statistical Analysis: The Arbiter of Verification

Statistical analysis is crucial for objectively comparing the results of a verification study with the original findings. The choice of statistical test depends on the nature of the data and the experimental design.

Comparing Two Independent Groups

When comparing a single treatment group to a control group in both the original and verification studies, a two-sample t-test can be used to determine if the means of the two groups are significantly different.

Comparing Multiple Groups

If the study involves more than two groups (e.g., different doses of a drug), an Analysis of Variance (ANOVA) is appropriate. A significant ANOVA result indicates that there is a difference between at least two of the groups, and post-hoc tests can then be used to identify which specific groups differ.

Handling Complex Datasets

For more complex experimental designs with multiple variables, linear mixed-effects (LME) models can be a powerful tool. LME models can account for both fixed effects (the variables you are intentionally manipulating) and random effects (sources of variability that you are not directly interested in, such as batch effects).

A Note on P-values: While a p-value can indicate statistical significance, it does not measure the size of the effect. It is important to also consider the magnitude of the difference between groups and the biological relevance of the findings.

Troubleshooting Discrepancies

It is not uncommon for a verification study to yield results that differ from the original report. When this occurs, a systematic troubleshooting process is necessary.

  • Review the Original Publication: Carefully re-examine the methods section of the original paper for any ambiguities or details that may have been overlooked.

  • Scrutinize Your Protocol: Compare your experimental protocol side-by-side with the original. Even minor differences in reagents, cell lines, or equipment can lead to different outcomes.

  • Consider Uncontrolled Variables: Explore potential differences in environmental conditions, reagent quality, or the genetic background of model organisms that could have influenced the results.

Conclusion

Independent verification is an indispensable part of the scientific process. By embracing rigorous experimental design, employing well-validated assays, and applying appropriate statistical analysis, researchers can build upon the foundations of previous work with confidence, accelerating the pace of discovery and the development of new medicines. This guide provides a framework for this critical endeavor, empowering scientists to contribute to a more robust and reliable body of scientific knowledge.

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  • Essentials in Bioassay Development. (2019). BioPharm International. Retrieved from [Link]

  • Guide to Experimental Design | Overview, 5 steps & Examples. (2019). Scribbr. Retrieved from [Link]

  • How thoughtful experimental design can empower biologists in the omics era. (2025). PMC. Retrieved from [Link]

  • Statistical analysis in method comparison studies part one. (n.d.). Acutecaretesting.org. Retrieved from [Link]

  • Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. (2024). Retrieved from [Link]

  • Understanding replicates and best statistical test?. (2021). ResearchGate. Retrieved from [Link]

A Senior Application Scientist's Guide to the Comparative Acidity of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the acidity of substituted benzoic acids. Moving beyond a simple catalog of pKa values, we will explore the underlying physical organic principles that govern these differences. We will detail a robust experimental protocol for pKa determination, present comparative data, and discuss the critical implications of acidity in the context of drug design and development.

The Theoretical Framework: Why Substituents Dictate Acidity

The acidity of benzoic acid (pKa ≈ 4.20) is fundamentally determined by the stability of its conjugate base, the benzoate anion.[1][2][3] When a substituent is present on the aromatic ring, it can profoundly alter the electron density distribution, thereby stabilizing or destabilizing this anion and changing the acid's strength. These influences are primarily categorized into inductive effects, resonance effects, and a unique proximity phenomenon known as the ortho-effect.

Inductive and Resonance Effects

Substituents exert their influence through two main electronic mechanisms:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl) have a negative inductive effect (-I), pulling electron density away from the carboxylate group. This dispersal of the negative charge stabilizes the benzoate anion, making the corresponding benzoic acid a stronger acid (lower pKa).[1] Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) have a positive inductive effect (+I), pushing electron density towards the ring, which destabilizes the anion and results in a weaker acid (higher pKa).[4][5]

  • Resonance Effect (M): Also known as the mesomeric effect, this is transmitted through the delocalized pi (π) system of the benzene ring. An EWG with π-accepting ability, such as a nitro group (-NO₂), can delocalize the negative charge of the carboxylate anion onto itself, a stabilizing effect known as a negative resonance effect (-M). This effect is most pronounced when the substituent is at the para or ortho position. EDGs with lone pairs, like methoxy (-OCH₃), can donate electron density into the ring (+M effect), which destabilizes the negative charge on the carboxylate and weakens the acid.

The interplay between these effects determines the overall acidity, as summarized in the diagram below.

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) cluster_EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) EDG Donates Electron Density Destabilize Destabilizes Benzoate Anion EDG->Destabilize Weaker Weaker Acid (Higher pKa) Destabilize->Weaker Benzoate Benzoate Anion Stability Destabilize->Benzoate EWG Withdraws Electron Density Stabilize Stabilizes Benzoate Anion EWG->Stabilize Stronger Stronger Acid (Lower pKa) Stabilize->Stronger Stabilize->Benzoate Ortho_Effect OrthoSub Ortho-Substituent StericHindrance Steric Hindrance OrthoSub->StericHindrance Twist Carboxyl group twists out of ring plane StericHindrance->Twist InhibitResonance Inhibits Resonance with phenyl ring Twist->InhibitResonance IncreaseAcidity Acidity Increases (pKa Decreases) InhibitResonance->IncreaseAcidity

Caption: The proposed mechanism for the ortho-effect in substituted benzoic acids.

Experimental Protocol: Accurate pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for determining pKa values. [6][7]The procedure involves titrating the weak acid (the substituted benzoic acid) with a strong base (e.g., sodium hydroxide) and monitoring the change in pH with a calibrated pH meter. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. [8][9]

Materials and Reagents
  • Substituted benzoic acid sample (analytical grade)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized, boiled water (to minimize dissolved CO₂)

  • pH buffer solutions (e.g., pH 4.01, 7.00, 10.01) for calibration

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength) [9][10]

Apparatus
  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette (Class A)

  • 100 mL beaker or titration vessel

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.01, 7.00, and 10.01) according to the manufacturer's instructions. This step is critical for accurate measurements.

  • Sample Preparation: Accurately weigh a sufficient amount of the substituted benzoic acid to prepare a ~1 mM solution (e.g., 20 mL). [9][10]Dissolve the sample in a minimal amount of ethanol if necessary, then dilute with deionized water. Add KCl solution to maintain a constant ionic strength.

  • Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar. [9][10]Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration Execution: Begin stirring the solution at a constant, gentle rate. Record the initial pH. Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. [9][10]Reduce the increment size as you approach the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration data. [3] * Calculate the volume at the half-equivalence point (Veq/2).

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid. [9]

Titration_Workflow A Prepare ~1 mM Benzoic Acid Solution C Titrate with 0.1 M NaOH A->C B Calibrate pH Meter (Buffers 4, 7, 10) B->C D Record pH vs. Volume of NaOH C->D E Plot Titration Curve D->E F Determine Equivalence Point (Veq) E->F G Find pH at Half-Equivalence Point (Veq/2) F->G H Result: pH = pKa G->H

Caption: Experimental workflow for pKa determination by potentiometric titration.

Comparative Data and Analysis

The following table presents the experimental pKa values for a selection of substituted benzoic acids, illustrating the principles discussed.

SubstituentPositionpKa ValueEffect CategoryPrimary Electronic Effects
-H(none)4.20Reference(none)
-NO₂ ortho2.17Strong EWG-I, -M, Ortho-Effect
meta3.45Strong EWG-I
para3.43Strong EWG-I, -M
-Cl ortho2.94EWG-I, +M, Ortho-Effect
meta3.83EWG-I
para3.98EWG-I, +M
-CH₃ ortho3.91EDG+I, Ortho-Effect
meta4.27EDG+I
para4.37EDG+I, Hyperconjugation
-OCH₃ ortho4.09EDG-I, +M, Ortho-Effect
meta4.09EDG-I, +M
para4.47EDG-I, +M
-OH ortho2.98EDG-I, +M, H-Bonding, Ortho-Effect
meta4.08EDG-I, +M
para4.58EDG-I, +M

Data compiled from multiple sources.[4][11][12]

Analysis of Trends
  • Electron-Withdrawing Groups (EWGs): The -NO₂ group significantly increases acidity (lowers pKa) compared to benzoic acid. [1][5]The para-nitrobenzoic acid (pKa 3.43) is slightly more acidic than the meta isomer (pKa 3.45) because at the para position, the strong electron-withdrawing resonance (-M) effect operates in addition to the inductive (-I) effect, effectively stabilizing the benzoate anion. [13]At the meta position, only the inductive effect is significant. [14]* Electron-Donating Groups (EDGs): The -CH₃ and -OCH₃ groups generally decrease acidity (increase pKa). For the methyl group, the para isomer (pKa 4.37) is the weakest acid, reflecting the electron-donating nature of both the inductive effect and hyperconjugation. [14]For the methoxy group, the strong electron-donating resonance effect (+M) from the para position makes p-methoxybenzoic acid (pKa 4.47) a much weaker acid than benzoic acid.

  • Halogens: Halogens like chlorine present a classic case of competing effects. While their inductive effect (-I) is electron-withdrawing, their resonance effect (+M) is electron-donating. For chlorine, the -I effect dominates, making all chlorobenzoic acids stronger than benzoic acid. The acidity order of ortho > meta > para is observed. [13]* The Ortho-Effect in Action: In nearly every case, the ortho isomer is the strongest acid in its series, even for electron-donating groups like -CH₃ (pKa 3.91 vs 4.20 for benzoic acid). [14][15]This highlights the powerful influence of the steric effect, which overrides the expected electronic effect of the substituent. [11]

Implications for Drug Development

The pKa of a molecule is a critical determinant of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). For a benzoic acid derivative to be absorbed from the gastrointestinal tract, it must pass through lipid cell membranes. According to the Henderson-Hasselbalch equation, the ionization state of a drug is dependent on its pKa and the pH of its environment. The neutral, protonated form of an acidic drug is more lipophilic and more readily absorbed.

  • Stomach (pH 1-3): An acidic drug like a benzoic acid derivative (pKa ~3-5) will be largely protonated and readily absorbed.

  • Intestine (pH 6-8): The same drug will be predominantly in its ionized, carboxylate form, which is less lipophilic and poorly absorbed.

Therefore, medicinal chemists must carefully tune the pKa of a lead compound by selecting appropriate substituents to ensure optimal absorption and distribution to the target site. Understanding the principles laid out in this guide is essential for the rational design of new therapeutic agents.

References

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]

  • Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]

  • Quora. (2016). Why are ortho substituted benzoic acids more acidic?. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Filo. (2023). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • University of Manitoba. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?. [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Martinez, A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules. [Link]

  • ResearchGate. (n.d.). The standard measure of Hammett σ is the change in the pKa of.... [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • BYJU'S. (n.d.). Ortho Effect. [Link]

  • Chemistry LibreTexts. (2025). 6.3: Substituent Effects on Acidity. [Link]

  • Evergreensino Chemical Co., Ltd. (2025). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. [Link]

  • Scribd. (n.d.). Understanding the Hammett Equation. [Link]

  • NIH National Library of Medicine. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Butyrylamino)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Butyrylamino)-4-methylbenzoic acid, grounding every procedure in established safety principles and regulatory standards. Our objective is to empower your laboratory with the knowledge to handle this compound confidently and compliantly, ensuring the protection of both personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic properties of a chemical is the first step in managing its lifecycle. While a specific Safety Data Sheet (SDS) for 3-(Butyrylamino)-4-methylbenzoic acid may not be readily available, we can infer its likely hazard profile from structurally analogous compounds, such as 3-Amino-4-methylbenzoic acid and p-Toluic acid. This approach, rooted in chemical causality, mandates that we treat the compound with a conservative level of caution.

Based on these related structures, the primary hazards are anticipated to be:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation/Damage (H318/H319): Can cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

Therefore, all handling and disposal procedures must be designed to mitigate these risks. The core principle is exposure minimization . Every step that follows is a direct consequence of this hazard profile.

Potential Hazard Classification GHS Hazard Statement Primary Safety Concern
Skin IrritationH315Avoid direct skin contact.
Serious Eye Damage / Eye IrritationH318 / H319Prevent any contact with eyes.
Specific Target Organ ToxicityH335Avoid inhalation of dust.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-(Butyrylamino)-4-methylbenzoic acid for any purpose, including disposal, the proper safety infrastructure must be in place.

  • Engineering Controls : All handling of the solid compound or its solutions should occur within a certified chemical fume hood. This is the most effective way to prevent the inhalation of dust or vapors and is a standard operating procedure for working with hazardous chemicals.[3][4]

  • Personal Protective Equipment (PPE) : The selection of PPE is non-negotiable and directly counters the hazards identified above.

Equipment Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent serious eye irritation or damage from dust or splashes.[5]
Skin and Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Not typically required if handled within a fume hood.A fume hood provides adequate respiratory protection from dust.[3]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 3-(Butyrylamino)-4-methylbenzoic acid must be treated as a regulated hazardous waste process.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][7][8]

Step 1: Waste Characterization

The moment you decide to discard 3-(Butyrylamino)-4-methylbenzoic acid—whether it is excess material, a reaction byproduct, or contaminated labware—it is classified as hazardous waste.[6] This determination must be made at the point of generation.[9]

Step 2: Select the Appropriate Waste Container
  • Compatibility is Key : Use a container that is chemically compatible with the waste. For a solid like 3-(Butyrylamino)-4-methylbenzoic acid, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[6][9]

  • Condition : The container must be clean, dry, and free from damage or leaks.[9]

  • Closure : The lid must seal tightly to prevent any release of the contents.[9]

Step 3: Label the Waste Container Correctly

Proper labeling is a critical compliance and safety requirement mandated by the U.S. Environmental Protection Agency (EPA).[9] Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name : "3-(Butyrylamino)-4-methylbenzoic acid". Do not use abbreviations or chemical formulas.

  • List of Constituents : If it is a mixture, list all components.

  • Hazard Warnings : Clearly indicate the hazards (e.g., "Irritant").

  • Generator Information : Your name, department, and room number.

Step 4: Segregation and Accumulation
  • Point of Generation : The labeled waste container should be kept at or near the location where the waste is generated. This designated location is known as a Satellite Accumulation Area (SAA).[6]

  • Segregation : Store the waste container in secondary containment (such as a plastic tub) to contain any potential spills.[7] Crucially, segregate it from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[5]

  • Keep Containers Closed : Always keep the waste container securely closed except when adding waste.[6]

Step 5: Arrange for Final Disposal

Once your container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS or OCRS) department to arrange for a waste pickup.[6][7] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via controlled incineration.[1] Do not attempt to transport or dispose of the waste yourself.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Responsibility Start Waste Generation (e.g., excess chemical) Characterize Characterize as Hazardous Waste Start->Characterize Container Select & Label Compatible Container Characterize->Container Accumulate Store in Satellite Accumulation Area (Segregated & Closed) Container->Accumulate Pickup Request EHS Pickup Accumulate->Pickup Disposal Transport to Licensed Disposal Facility Pickup->Disposal

Caption: Disposal workflow for 3-(Butyrylamino)-4-methylbenzoic acid.

Spill and Emergency Procedures

Even with careful planning, accidents can happen. A clear, pre-defined emergency plan is essential.

  • Minor Spill (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical spill absorbent pad or inert material like sand.

    • Gently sweep up the absorbed material and place it in your hazardous waste container.

    • Clean the spill area with soap and water.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

The Regulatory Framework: Adherence to National Standards

The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States.

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[3][10] This guide serves as a template for a substance-specific component of your CHP.

  • Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA), detailed in 40 CFR Part 260, governs the management of hazardous waste from its generation to its final disposal.[11] The labeling, storage, and disposal requirements described here are based on RCRA regulations.

By adhering to this guide, you are not only ensuring the safety of your laboratory but also upholding your professional responsibility to comply with federal and local regulations.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid.
  • ECHEMI. (n.d.). 3-Amino-4-methylbenzoic acid SDS, 2458-12-0 Safety Data Sheets.
  • Sigma-Aldrich. (2024, January 9). Safety Data Sheet: p-Toluic acid.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-p-toluic acid.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: p-Toluic acid.
  • LookChem. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Appendix A: OSHA Laboratory Standard.
  • Environmental Marketing Services. (2025, August 4). Effective Laboratory Waste Management Tips.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.